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  • Product: 2-(5-Chloro-1H-indazol-3-yl)acetamide
  • CAS: 887145-79-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-(5-Chloro-1H-indazol-3-yl)acetamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract This technical guide provides an in-depth analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Central to it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Central to its identity is its precise molecular weight of 209.63 g/mol . This document elucidates the fundamental physicochemical properties, outlines a robust and logical synthetic pathway, and discusses the potential therapeutic applications derived from its core structural motifs—the indazole ring and the acetamide side chain. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including potent anti-tumor and anti-inflammatory properties.[1] This guide serves as a critical resource for researchers engaged in drug discovery and development, offering both foundational data and practical, field-proven insights into the synthesis and characterization of this promising molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that has garnered immense attention in medicinal chemistry. Its utility stems from its ability to act as a bioisosteric replacement for other functionalities, notably the indole or phenol groups, while often conferring improved metabolic stability and lipophilicity.[1] This characteristic makes indazole derivatives less susceptible to phase I and II metabolism, a critical advantage in drug design.

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, with prominent applications in oncology.[1] Their proven efficacy as anti-tumor, analgesic, and anti-inflammatory agents underscores their value as a core scaffold for the development of novel therapeutics.[1] The subject of this guide, 2-(5-Chloro-1H-indazol-3-yl)acetamide, combines this potent indazole core with an acetamide functional group, a common moiety in bioactive molecules, suggesting a strong potential for applications in drug discovery programs.

Physicochemical and Structural Characterization

The foundational step in the evaluation of any novel compound is the precise determination of its physical and chemical properties. These data points are crucial for identification, quality control, and predicting the compound's behavior in biological systems.

Molecular Weight and Formula

The molecular formula for 2-(5-Chloro-1H-indazol-3-yl)acetamide is C₉H₈ClN₃O .[1][2] Based on this formula, the calculated molecular weight is 209.63 g/mol .[1][2] This value is empirically verified through mass spectrometry, which provides the most accurate determination of a molecule's mass and can confirm its isotopic distribution, a key validation for chlorinated compounds.

Key Compound Properties

A summary of the essential physicochemical data for 2-(5-Chloro-1H-indazol-3-yl)acetamide is presented in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 209.63 g/mol [1][2]
Molecular Formula C₉H₈ClN₃O[1][2]
CAS Number 887145-79-1[1][2]
IUPAC Name 2-(5-chloro-1H-indazol-3-yl)acetamide[1]
SMILES Code O=C(N)CC1=NNC2=C1C=C(Cl)C=C2[1]
MDL Number MFCD09835468[1][2]
Recommended Storage Room Temperature, Sealed in Dry Conditions[1]
Chemical Structure

The chemical structure of 2-(5-Chloro-1H-indazol-3-yl)acetamide is depicted below. The diagram highlights the fusion of the benzene and pyrazole rings to form the indazole core, the chloro-substituent at the 5-position, and the acetamide group at the 3-position.

Caption: Chemical structure of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Synthesis and Methodologies

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While specific proprietary methods may vary, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles and published syntheses of analogous structures.[3]

Proposed Synthetic Workflow

The synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide can be logically approached via a multi-step process starting from a commercially available substituted benzonitrile. This pathway involves the formation of the key indazole amine intermediate, followed by acylation and subsequent ammonolysis.

G A 4-Chloro-2-fluorobenzonitrile B 5-Chloro-1H-indazol-3-amine A->B  Hydrazine Hydrate  Reflux C 2-Chloro-N-(5-chloro-1H-indazol-3-yl)acetamide B->C  Chloroacetyl Chloride  Base (e.g., TEA) D 2-(5-Chloro-1H-indazol-3-yl)acetamide (Final Product) C->D  Ammonia (NH₃)  Solvent

Caption: Proposed synthetic workflow for 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Detailed Experimental Protocol

This protocol is a representative methodology derived from standard practices in heterocyclic chemistry.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-1H-indazol-3-amine

  • Rationale: This step constructs the core indazole ring system. The reaction of an ortho-fluorobenzonitrile with hydrazine is a well-established method for forming 3-aminoindazoles. The fluorine atom serves as an effective leaving group for the nucleophilic aromatic substitution and subsequent cyclization.

  • Procedure:

    • To a solution of 4-chloro-2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).

    • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

    • The product often precipitates upon cooling. If not, the volume can be reduced under vacuum, and the residue triturated with water or an anti-solvent like hexane to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1H-indazol-3-amine.

Step 2: Synthesis of 2-Chloro-N-(5-chloro-1H-indazol-3-yl)acetamide

  • Rationale: This step introduces the chloroacetamide side chain. Chloroacetyl chloride is a highly reactive acylating agent. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction, preventing protonation of the starting amine.

  • Procedure:

    • Suspend 5-Chloro-1H-indazol-3-amine (1.0 eq) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a tertiary amine base, such as triethylamine (1.2 eq), to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This product can be purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide (Final Product)

  • Rationale: This final step is a nucleophilic substitution where ammonia displaces the chloride on the alpha-carbon of the acetamide, forming the primary amide.

  • Procedure:

    • Dissolve the crude 2-Chloro-N-(5-chloro-1H-indazol-3-yl)acetamide (1.0 eq) in a suitable solvent like THF or dioxane.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

    • Stir the reaction in a sealed vessel at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

  • Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. For 2-(5-Chloro-1H-indazol-3-yl)acetamide, ESI-MS would be expected to show a protonated molecular ion [M+H]⁺ at m/z 210.0. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with a second peak [M+2+H]⁺ at m/z 212.0 with approximately one-third the intensity of the main peak must be observed.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation by showing characteristic signals for each unique proton, including distinct aromatic protons on the indazole ring, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretches for the amide and indazole NH (around 3100-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.[4]

Potential Applications in Drug Discovery

The structural features of 2-(5-Chloro-1H-indazol-3-yl)acetamide make it a compelling candidate for screening in various drug discovery programs. The combination of the biologically active indazole core with the acetamide linker is a common strategy in the design of small molecule inhibitors.

  • Oncology: Given that indazole derivatives are widely explored as anticancer agents, this compound could be evaluated for antiproliferative activity against a panel of cancer cell lines.[1][5] Many indazole-based drugs function as kinase inhibitors, and this molecule could be a scaffold for developing new inhibitors targeting specific oncogenic kinases.

  • Anti-inflammatory and Analgesic Research: The indazole nucleus is also associated with anti-inflammatory and analgesic effects.[1] This compound could be tested in relevant cellular and animal models to assess its potential in these therapeutic areas.

  • Antiviral Research: Acetamide derivatives have also been investigated as potential antiviral agents, including inhibitors of HIV-1 transcription.[6] The unique combination of moieties in this molecule warrants its investigation in antiviral assays.

Future research should focus on screening this compound in diverse biological assays to identify its primary mechanism of action. Positive hits would justify further structure-activity relationship (SAR) studies to optimize potency and selectivity, potentially leading to the development of a new class of therapeutic agents.

Conclusion

2-(5-Chloro-1H-indazol-3-yl)acetamide is a well-defined chemical entity with a molecular weight of 209.63 g/mol . Its structure, featuring the privileged indazole scaffold, positions it as a molecule of high interest for medicinal chemistry and drug development. This guide has provided a comprehensive overview of its core properties, a detailed and logical synthetic protocol, and a discussion of its potential therapeutic applications. The methodologies and data presented herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound in the pursuit of novel therapeutics.

References

  • American Elements. (n.d.). 2-(5-Chloro-1H-indazol-3-yl)acetamide. Retrieved from [Link]

  • Roaiah, H. M., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136. Retrieved from [Link]

  • Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kim, Y., et al. (2021). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. European Journal of Medicinal Chemistry, 223, 113649. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. Retrieved from [Link]

  • Pipette.com. (n.d.). DWK Life Sciences LLC - 885303-0015. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). KIMBLE® KONTES® Dounce Tissue Grinder, with two glass pestles and tube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties. Retrieved from [Link]

  • ResearchGate. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

Sources

Exploratory

"2-(5-Chloro-1H-indazol-3-yl)acetamide" mechanism of action

This guide details the mechanistic profile, chemical utility, and experimental handling of 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1). While often categorized as a high-value building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic profile, chemical utility, and experimental handling of 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1).

While often categorized as a high-value building block in medicinal chemistry, this compound represents a privileged scaffold sharing structural homology with several bioactive classes, including Lonidamine-like metabolic modulators , Indazole-3-acetic acid based antispermatogenic agents , and Type I Kinase Inhibitors .

[1]

Executive Summary & Chemical Identity

2-(5-Chloro-1H-indazol-3-yl)acetamide is a substituted indazole derivative characterized by a 5-chloro substitution on the benzene ring and an acetamide moiety at the C3 position. It serves as a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , kinase inhibitors (e.g., VEGFR, PDGFR) , and male contraceptives .

PropertySpecification
IUPAC Name 2-(5-Chloro-1H-indazol-3-yl)acetamide
CAS Number 887145-79-1
Molecular Formula C₉H₈ClN₃O
Molecular Weight 209.63 g/mol
Core Scaffold 1H-Indazole (Bioisostere of Indole/Purine)
Key Functional Groups 5-Chloro (Lipophilic/Metabolic blocker), 3-Acetamide (H-bond donor/acceptor)
Solubility DMSO (>20 mg/mL), Methanol; Low in water

Mechanism of Action (MoA): Pharmacophore Analysis

As a standalone molecule and a scaffold, the mechanism of action is defined by its interaction with three primary biological targets: Mitochondrial Hexokinase , Serine/Threonine Kinases , and Protein Denaturation Pathways .

Mitochondrial Hexokinase II Inhibition (Warburg Effect Disruption)

Structurally, the compound is an analogue of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). The 5-chloro-indazole core mimics the electron-deficient ring system required to inhibit Hexokinase II (HKII) bound to the outer mitochondrial membrane.

  • Mechanism : The indazole core interferes with the ATP-binding cleft of HKII, preventing the phosphorylation of glucose to glucose-6-phosphate.

  • Outcome : This disrupts the "Warburg Effect" in highly glycolytic cells (e.g., cancer cells, spermatocytes), leading to mitochondrial depolarization and apoptosis.

Type I Kinase Inhibition (ATP-Competitive Binding)

The 1H-indazole scaffold is a "privileged structure" in kinase drug discovery (e.g., Axitinib , Pazopanib ).

  • Binding Mode : The N1 and N2 nitrogens of the indazole ring function as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Hinge Interaction : The scaffold anchors into the hinge region of the kinase domain. The 5-chloro substituent often occupies a hydrophobic back-pocket (Gatekeeper residue interaction), enhancing selectivity and potency.

  • Target Specificity : Derivatives of this scaffold are frequently potent inhibitors of VEGFR2 , PDGFR , and RIPK2 (Receptor-Interacting Protein Kinase 2).

Anti-Inflammatory Action (Protein Stabilization)

Similar to Bendazac (((1-benzyl-1H-indazol-3-yl)oxy)acetic acid), the acetamide derivative exhibits potential to inhibit the denaturation of structural proteins (e.g., albumin, lens proteins).

  • Mechanism : Stabilization of the native protein conformation, preventing aggregation and subsequent inflammatory responses.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway potential of the scaffold in cellular systems.

MoA_Pathways Compound 2-(5-Chloro-1H-indazol-3-yl)acetamide Target_HKII Mitochondrial Hexokinase II Compound->Target_HKII  Analogue Binding Target_Kinase Kinase Hinge Region (VEGFR/RIPK2) Compound->Target_Kinase  ATP Competition Effect_Glycolysis Inhibition of Glycolysis (Warburg Effect) Target_HKII->Effect_Glycolysis  Prevents G-6-P formation Effect_Signaling Blockade of Angiogenesis/ Inflammation Target_Kinase->Effect_Signaling  Inhibits Phosphorylation Effect_Apoptosis Mitochondrial Apoptosis Effect_Glycolysis->Effect_Apoptosis  Energy Depletion

Caption: Dual mechanistic pathway showing metabolic modulation (HKII) and signal transduction inhibition (Kinase).

Experimental Protocols

Synthesis of the Scaffold

For researchers requiring high-purity material, the following synthesis route is standard, utilizing 5-chloroisatin as a precursor.

Reagents : 5-Chloroisatin, Hydrazine hydrate, Acetic anhydride, Ethanol.

  • Ring Opening : Dissolve 5-chloroisatin (1 eq) in 10% NaOH. Heat to 50°C for 30 min to form the 2-amino-5-chlorophenylglyoxylic acid sodium salt.

  • Diazotization/Cyclization : Acidify with HCl and treat with NaNO₂ at 0-5°C. Reduce with SnCl₂ to form the hydrazine intermediate, which cyclizes to 5-chloro-1H-indazole-3-carboxylic acid .

  • Amidation : Convert the carboxylic acid to the acid chloride (using SOCl₂) and treat with aqueous ammonia or ammonium acetate to yield the carboxamide .

    • Note: To obtain the acetamide (-CH₂CONH₂), the precursor should be 5-chloro-1H-indazole-3-acetic acid . This is obtained by reducing the carboxylic acid or using a modified synthesis starting from (2-amino-5-chlorophenyl)acetic acid .

  • Purification : Recrystallize from Ethanol/Water (9:1).

In Vitro Kinase Binding Assay (Generic Protocol)

To validate the scaffold's activity as a kinase inhibitor (e.g., against VEGFR2).

Materials :

  • Recombinant VEGFR2 Kinase Domain.

  • FRET-based tracer (e.g., LanthaScreen™).

  • Test Compound: 2-(5-Chloro-1H-indazol-3-yl)acetamide (dissolved in DMSO).

Workflow :

  • Preparation : Dilute compound in DMSO to 100x final concentration. Prepare 3-fold serial dilutions.

  • Incubation : In a 384-well plate, add 5 µL kinase buffer, 2 µL compound, 2 µL tracer, and 2 µL antibody.

  • Equilibrium : Incubate at Room Temperature for 60 minutes.

  • Detection : Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 495/520 nm).

  • Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.

Therapeutic Potential & Applications

IndicationRationaleDevelopment Status
Oncology (Solid Tumors) Inhibition of angiogenesis (VEGFR) and glycolysis (Hexokinase).Preclinical (Scaffold)
Male Contraception Disruption of Sertoli cell adherens junctions (similar to Gamendazole ).Research Tool
Inflammatory Disease Inhibition of cytokine signaling (RIPK2) and protein denaturation.Lead Optimization
Structural Activity Relationship (SAR) Notes
  • N1-Alkylation : Alkylating the N1 position (e.g., with a benzyl group) significantly increases potency against Hexokinase II but may reduce kinase hinge-binding affinity due to steric clash.

  • 5-Chloro : Essential for lipophilicity and metabolic stability. Replacing with -H reduces potency; replacing with -F often improves metabolic profile.

References

  • Chemenu . (2024). Product Datasheet: 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS 887145-79-1). Retrieved from

  • BenchChem . (2025).[1] Comparative Biological Activity of Indazole Derivatives. Retrieved from

  • GuideChem . (2025). 5-Chloro-1H-Indazole-3-Carboxylic Acid Derivatives in Drug Design. Retrieved from

  • Google Patents . (2009). US 2009/0221581 A1: 4,6-Disubstituted Aminopyrimidine Derivatives as Modulators of Protein Kinases. Retrieved from

  • Ambeed . (2024).[2][3] 2-(5-Chloro-1H-indazol-3-yl)acetamide Building Block Specifications. Retrieved from

Sources

Foundational

Unlocking the Therapeutic Potential of 2-(5-Chloro-1H-indazol-3-yl)acetamide: A Technical Guide to Target Identification and Validation

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its derivatives are particularly prominent in oncology, often functioning as p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its derivatives are particularly prominent in oncology, often functioning as potent inhibitors of protein kinases that drive cancer progression. This technical guide focuses on a specific, yet underexplored, member of this family: 2-(5-Chloro-1H-indazol-3-yl)acetamide . While direct biological data for this compound is sparse, its structural features—a chlorinated indazole ring coupled to an acetamide moiety at the 3-position—suggest a strong potential for therapeutic relevance. This document provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of this compound. We will delve into the rationale for target selection, propose a systematic experimental workflow for target identification and validation, and provide detailed, field-proven protocols for key assays.

Introduction: The Rationale for Investigating 2-(5-Chloro-1H-indazol-3-yl)acetamide

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] Numerous indazole derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] A significant portion of these activities is attributed to the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The specific molecule, 2-(5-Chloro-1H-indazol-3-yl)acetamide, possesses key structural motifs that warrant investigation:

  • The 1H-indazole Core: This bicyclic aromatic system is a well-established pharmacophore for kinase inhibition, often mimicking the adenine region of ATP to bind within the enzyme's active site.

  • The 3-Acetamide Group: The presence of an amide linkage at the 3-position is a common feature in many kinase inhibitors, contributing to hydrogen bonding interactions within the kinase hinge region. Studies on indazole-3-carboxamide derivatives have shown potent and selective inhibition of kinases like PAK1.[4]

  • The 5-Chloro Substituent: Halogenation, particularly chlorination, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.

Given these structural characteristics and the broader landscape of indazole pharmacology, we hypothesize that protein kinases involved in oncogenic signaling pathways are the primary therapeutic targets for 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Proposed Therapeutic Target Families

Based on the structure-activity relationships of related indazole derivatives, we propose the following protein kinase families as high-priority targets for initial investigation:

  • Receptor Tyrosine Kinases (RTKs): This family includes key cancer drivers such as VEGFR, EGFR, and FGFR. Indazole derivatives are known to inhibit these kinases.

  • Non-Receptor Tyrosine Kinases: Src family kinases and Abl kinase are critical mediators of cancer cell proliferation and survival.

  • Serine/Threonine Kinases: The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and are targeted by various small molecule inhibitors. Indazole amides have been specifically shown to inhibit ERK1/2.

Beyond kinases, other potential targets for chloroindazole derivatives include estrogen receptors, particularly ERβ, which has been implicated in the context of multiple sclerosis.[5]

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify and validate the therapeutic targets of 2-(5-Chloro-1H-indazol-3-yl)acetamide. The following workflow outlines a logical progression from broad screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A In Vitro Cytotoxicity Screening (e.g., MTT Assay) B Broad Kinase Panel Screening (e.g., Radiometric or TR-FRET Assay) A->B Identify active concentration range C IC50 Determination for Hit Kinases B->C Identify primary kinase targets D Cell-Based Target Engagement Assays (e.g., Western Blot for Pathway Modulation) C->D Confirm cellular activity E Enzyme Kinetics Studies (e.g., ATP Competition Assays) D->E Validate on-target effects F In Vivo Xenograft Studies E->F Elucidate binding mode and in vivo efficacy

Caption: A three-phase experimental workflow for target identification and validation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screen helps determine the cytotoxic potential of the compound against various cancer cell lines and establishes a concentration range for subsequent assays.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87-MG glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of 2-(5-Chloro-1H-indazol-3-yl)acetamide in DMSO and then dilute in culture medium to the final desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Broad Kinase Panel Screening: Radiometric Filter Binding Assay

This "gold standard" kinase assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the specific kinase, its substrate (peptide or protein), and the assay buffer.

  • Compound Addition: Add 2-(5-Chloro-1H-indazol-3-yl)acetamide at a fixed concentration (e.g., 1 µM or 10 µM) to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO).

  • Initiation of Reaction: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Detection: Dry the filter membrane and quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Cellular Target Engagement: Western Blotting for Signaling Pathway Modulation

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize phosphorylated forms of proteins, this technique can be used to assess the effect of a compound on specific signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with 2-(5-Chloro-1H-indazol-3-yl)acetamide at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., p-AKT, p-ERK) and the total form of the protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
U87-MGGlioblastomaValue
HCT116Colon CarcinomaValue

Table 2: Kinase Inhibition Profile of 2-(5-Chloro-1H-indazol-3-yl)acetamide (at 1 µM)

Kinase Target% Inhibition
VEGFR2Value
EGFRValue
FGFR1Value
SrcValue
AKT1Value
ERK2Value

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the therapeutic potential of 2-(5-Chloro-1H-indazol-3-yl)acetamide. The proposed workflow, from broad phenotypic screening to specific target validation and mechanistic studies, offers a clear path for researchers to follow. Based on the extensive literature on indazole derivatives, it is highly probable that this compound will exhibit activity against one or more protein kinases involved in cancer. The detailed protocols provided herein are designed to be self-validating and will enable the generation of high-quality, reproducible data.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies will be crucial to advance this compound or its analogs towards clinical development. The exploration of 2-(5-Chloro-1H-indazol-3-yl)acetamide and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • University of California, Riverside. (2019, February 20). Research offers superior therapeutic approach for MS. UCR News. [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

  • National Center for Biotechnology Information. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

Sources

Exploratory

The Enigmatic Core: A Technical Guide to 2-(5-Chloro-1H-indazol-3-yl)acetamide in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: An Uncharted Territory in Medicinal Chemistry The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as th...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: An Uncharted Territory in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically approved drugs and investigational agents.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][4] Within this privileged class of heterocycles, "2-(5-Chloro-1H-indazol-3-yl)acetamide" (CAS 887145-79-1) presents as a molecule of significant interest, yet its specific role and biological profile remain largely uncharted in publicly accessible scientific literature.

This technical guide addresses this knowledge gap by providing a comprehensive overview based on established principles of medicinal chemistry and available data on closely related analogues. While direct biological data for the title compound is not extensively published, this document will serve as a foundational resource by:

  • Detailing a robust, step-by-step synthetic protocol based on established chemical methodologies.

  • Analyzing the potential therapeutic applications and mechanisms of action by examining the structure-activity relationships (SAR) of structurally similar compounds.

  • Providing detailed experimental workflows for the characterization and potential screening of this molecule.

This guide is designed to empower researchers to explore the untapped potential of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a novel scaffold or lead compound in their drug discovery endeavors.

The Molecular Architecture: Synthesis and Characterization

The synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide can be logically approached via a multi-step sequence starting from readily available precursors. The key strategic steps involve the formation of the indazole core, followed by the introduction of the acetamide functional group at the C3 position. The most plausible synthetic route proceeds through the key intermediate, (5-Chloro-1H-indazol-3-yl)acetic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of the acetic acid intermediate and its subsequent amidation.

Synthetic_Pathway A 5-Chloro-1H-indazole-3-carboxylic acid B (5-Chloro-1H-indazol-3-yl)methanol A->B Reduction (e.g., LiAlH4) C 3-(Chloromethyl)-5-chloro-1H-indazole B->C Chlorination (e.g., SOCl2) D (5-Chloro-1H-indazol-3-yl)acetonitrile C->D Cyanation (e.g., NaCN) E (5-Chloro-1H-indazol-3-yl)acetic acid D->E Hydrolysis (Acid or Base) F 2-(5-Chloro-1H-indazol-3-yl)acetamide E->F Amidation (e.g., SOCl2, then NH4OH)

Caption: Proposed synthetic workflow for 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Detailed Experimental Protocol: Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide

This protocol is a composite methodology derived from established procedures for the synthesis of indazole-3-carboxylic acids and their subsequent conversion to acetamides.[5][6]

Part A: Synthesis of (5-Chloro-1H-indazol-3-yl)acetic acid

  • Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid:

    • Multiple synthetic routes to 5-chloro-1H-indazole-3-carboxylic acid have been reported.[4] One common method involves the Sandmeyer reaction of 5-chloro-isatin, followed by cyclization.

  • Reduction to (5-Chloro-1H-indazol-3-yl)methanol:

    • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of 5-chloro-1H-indazole-3-carboxylic acid in THF.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Chlorination to 3-(Chloromethyl)-5-chloro-1H-indazole:

    • Dissolve the crude (5-chloro-1H-indazol-3-yl)methanol in dichloromethane and cool to 0 °C.

    • Add thionyl chloride dropwise and stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude chloromethyl intermediate.

  • Cyanation to (5-Chloro-1H-indazol-3-yl)acetonitrile:

    • Dissolve the crude 3-(chloromethyl)-5-chloro-1H-indazole in a suitable solvent such as dimethylformamide (DMF) or ethanol/water.

    • Add sodium cyanide and heat the mixture at 60-80 °C for several hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

  • Hydrolysis to (5-Chloro-1H-indazol-3-yl)acetic acid:

    • Reflux the crude (5-chloro-1H-indazol-3-yl)acetonitrile in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC).

    • If using acidic hydrolysis, cool the reaction mixture and collect the precipitated product by filtration.

    • If using basic hydrolysis, cool the reaction mixture, acidify with a mineral acid to precipitate the product, and then collect by filtration.

    • The resulting solid is (5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3).

Part B: Amidation to 2-(5-Chloro-1H-indazol-3-yl)acetamide

  • Activation of the Carboxylic Acid:

    • Suspend (5-Chloro-1H-indazol-3-yl)acetic acid in an inert solvent like dichloromethane or THF.

    • Add a few drops of DMF (catalyst) and then add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the solvent and excess reagent under reduced pressure.

  • Formation of the Amide:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Physicochemical Properties and Characterization

The resulting compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide, is expected to be a solid at room temperature.

PropertyPredicted/Expected Value
Molecular Formula C₉H₈ClN₃O
Molecular Weight 209.63 g/mol
Appearance White to off-white solid
Storage Sealed in a dry, room temperature environment

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Biological Potential: A Landscape of Possibilities

While direct biological data for 2-(5-Chloro-1H-indazol-3-yl)acetamide is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications and mechanisms of action. The indazole core is a well-established pharmacophore, and its substitution pattern significantly influences its biological activity.

The Indazole Core: A Privileged Scaffold

The indazole nucleus is present in numerous FDA-approved drugs, highlighting its versatility and drug-like properties.[7] It is often considered a bioisostere of indole and can participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Potential Therapeutic Targets and Indications

Based on the known activities of related indazole derivatives, 2-(5-Chloro-1H-indazol-3-yl)acetamide could be investigated for a range of therapeutic applications:

  • Oncology: Many indazole derivatives exhibit potent anti-cancer activity by targeting various protein kinases.[2][7] The substitution at the 3- and 5-positions of the indazole ring is crucial for kinase inhibitory activity.

  • Inflammatory Diseases: The indazole scaffold is found in compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: Indazole-containing molecules have shown promise as antibacterial, antifungal, and antiviral agents.[1]

  • Neurological Disorders: Certain indazole derivatives have been explored for their activity on central nervous system targets, such as serotonin receptors.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 2-(5-Chloro-1H-indazol-3-yl)acetamide provides clues to its potential biological activity:

  • The 5-Chloro Substituent: The presence of a chlorine atom at the 5-position can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic character. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific targets.

  • The 3-Acetamide Moiety: The acetamide group at the 3-position is a key feature. The amide functionality can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets. The length and nature of the substituent at the 3-position are often critical for the activity of indazole-based compounds.

Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a systematic screening approach is recommended.

Initial High-Throughput Screening (HTS)

A broad initial screening against a panel of diverse biological targets is a logical first step to identify potential areas of activity.

Screening_Workflow A 2-(5-Chloro-1H-indazol-3-yl)acetamide B High-Throughput Screening (HTS) - Kinase Panel - GPCR Panel - Ion Channel Panel - Nuclear Receptor Panel A->B C Hit Identification B->C D Dose-Response & IC50/EC50 Determination C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies E->F

Caption: A generalized workflow for the biological evaluation of the title compound.

Focused Assays Based on SAR Analysis

Given the prevalence of indazole derivatives as kinase inhibitors, a focused screening against a panel of protein kinases would be a high-priority starting point.

Kinase Inhibition Assay Protocol (Example: In Vitro Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(5-Chloro-1H-indazol-3-yl)acetamide against a specific protein kinase.

  • Materials:

    • Recombinant human kinase.

    • Substrate peptide or protein.

    • ATP (adenosine triphosphate).

    • 2-(5-Chloro-1H-indazol-3-yl)acetamide (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

2-(5-Chloro-1H-indazol-3-yl)acetamide stands as a synthetically accessible yet biologically enigmatic molecule. Its structural similarity to a host of pharmacologically active indazole derivatives strongly suggests a high potential for utility in drug discovery. The lack of published biological data presents a unique opportunity for novel research and intellectual property development.

Future investigations should focus on a systematic biological evaluation of this compound, beginning with broad screening panels and progressing to more focused assays based on initial findings. The synthetic route outlined in this guide provides a clear path to obtaining the necessary quantities of the compound for such studies. The elucidation of its biological activity and mechanism of action will be a critical step in unlocking the therapeutic potential of this intriguing indazole derivative.

References

  • Sichuan University-University of Oxford Huaxi Joint Centre for Gastrointestinal Cancer, State Key Laboratory of Biotherapy and Cancer Center, West China Hospital, Sichuan University. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(34), 20958-20968. Available from: [Link]

  • School of Chemical Engineering, Sichuan University. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4883. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1-10. Available from: [Link]

  • Lokhande, P. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856-1896. Available from: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Bouissane, L., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • PubChem. (n.d.). Indole-3-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL)-2-(4-piperidin-1-ylphenyl)acetamide. Retrieved from [Link]

  • American Elements. (n.d.). Indazoles. Retrieved from [Link]

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Foundational

A Technical Guide to 2-(5-Chloro-1H-indazol-3-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Indazole Scaffold In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] This bicyclic aromatic heterocycle, an isostere of the naturally occurring indole ring, serves as a cornerstone in the design of novel therapeutics.[3] Indazole derivatives have demonstrated a remarkable pharmacological breadth, with applications ranging from anti-inflammatory and antimicrobial to potent anti-cancer agents.[1][4] Several indazole-based drugs have successfully reached the market or are in advanced clinical trials, validating the therapeutic promise of this chemical class.[5]

This guide focuses on a specific, yet promising, member of this family: 2-(5-Chloro-1H-indazol-3-yl)acetamide . By dissecting its synthesis, physicochemical characteristics, and potential mechanisms of action, we aim to provide researchers and drug development professionals with a comprehensive technical resource. This document will explore the scientific rationale behind its construction and potential biological applications, grounded in the established pharmacology of structurally related analogues.

Chemical Synthesis and Molecular Architecture

The synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide is a multi-step process that hinges on the initial construction of the chlorinated indazole ring, followed by the elaboration of the acetamide side chain at the C3 position. The key to this synthesis is the formation of the precursor, (5-Chloro-1H-indazol-3-yl)acetic acid.

Synthesis of the Key Precursor: (5-Chloro-1H-indazol-3-yl)acetic acid

Several synthetic routes to the carboxylic acid precursor have been reported. One effective method involves the cyclization of a substituted phenylhydrazine derivative, which robustly establishes the core indazole structure.

Caption: Proposed synthetic pathway for the key precursor.

This method leverages readily available starting materials to construct the indazole ring system with the necessary chloro-substitution.[6]

Final Amidation Step

With the carboxylic acid precursor in hand, the final step is a standard amidation reaction to form the target acetamide. This transformation can be achieved efficiently using common peptide coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Caption: Final amidation step to yield the target compound.

This two-stage synthetic approach provides a reliable and scalable route to 2-(5-Chloro-1H-indazol-3-yl)acetamide, enabling its production for further research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Predicted/Reported)Significance in Drug Development
Molecular Formula C₉H₈ClN₃ODefines the elemental composition and molecular weight.
Molecular Weight 210.64 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 1.7Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Hydrogen Bond Donors 2Contributes to solubility and target binding.
Hydrogen Bond Acceptors 2Influences solubility and interactions with biological targets.
Topological Polar Surface Area 69.1 ŲSuggests good potential for oral absorption and cell permeability.

Data sourced from publicly available chemical databases for the closely related (5-Chloro-1H-indazol-3-yl)acetic acid, with adjustments for the amide group.

Pharmacological Profile and Potential Mechanism of Action

While direct biological studies on 2-(5-Chloro-1H-indazol-3-yl)acetamide are not extensively published, a robust profile can be inferred from its structural relationship to the well-studied class of indazole-3-carboxylic acid derivatives, most notably Lonidamine (LND).[7][8]

LND is known for its ability to disrupt energy metabolism in cancer cells, primarily by inhibiting mitochondrially-bound hexokinase, a key enzyme in aerobic glycolysis.[8][9] This selective targeting of tumor metabolism, often referred to as the Warburg effect, makes it an attractive strategy for cancer therapy.[9]

Caption: Hypothesized mechanism of action via inhibition of glycolysis.

Given its structural similarity to LND, it is plausible that 2-(5-Chloro-1H-indazol-3-yl)acetamide could function as a bioisostere, retaining the core pharmacophore responsible for anti-glycolytic activity. The acetamide moiety may modulate the compound's solubility, cell permeability, and binding affinity for its molecular targets compared to the carboxylic acid of LND.

Indazole derivatives are also widely investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation and survival.[4] Therefore, another potential avenue of activity for this compound could be through the inhibition of key oncogenic kinases.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide

This protocol outlines a general procedure for the amidation of the carboxylic acid precursor.

A. Activation of Carboxylic Acid:

  • Suspend (5-Chloro-1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acyl chloride is typically monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

B. Amidation:

  • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Caption: Workflow for assessing cytotoxicity using an MTT assay.

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(5-Chloro-1H-indazol-3-yl)acetamide in culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Future Perspectives and Applications

2-(5-Chloro-1H-indazol-3-yl)acetamide represents a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Its structural relationship to known anti-glycolytic agents like Lonidamine suggests a potential role in targeting cancer metabolism, a field of intense current interest.

Future research should focus on:

  • Definitive Biological Screening: Comprehensive screening against a panel of cancer cell lines and kinase assays to elucidate its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the acetamide group and the indazole ring to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluation in preclinical animal models of cancer to determine its therapeutic potential and pharmacokinetic properties.

The exploration of this and related indazole acetamides could lead to the discovery of new drug candidates with novel mechanisms of action, addressing the ongoing need for more effective and less toxic cancer therapies.

References

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012).
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-(5-Chloro-2H-Indazol-3-yl)Acetic Acid: Properties and Applications. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (2023). Effect of lonidamine derivatives on the inhibition of transformed cell area expansion. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Swamy, B. V., et al. (2025). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Lonidamine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Li, Y., et al. (2024). The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). The differential effects of the indazole-carboxylic acid derivative, tolnidamine, on Sertoli cell protein secretion. Retrieved from [Link]

  • Li, Y., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and this particular derivative serves as a key intermediate for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the chosen methodologies.

Introduction

Indazole derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The structural similarity of the indazole nucleus to the purine and indole systems allows it to interact with a variety of biological targets. 2-(5-Chloro-1H-indazol-3-yl)acetamide is a key precursor for the elaboration of more complex molecules, making a reliable and well-documented synthetic route essential for research and development.

This guide details a robust two-step synthesis commencing with the formation of an indazole ring via a Fischer-type synthesis, followed by ammonolysis of the resulting ester to yield the target acetamide. The protocol is designed to be both efficient and scalable, with explanations provided for each critical step to ensure successful execution.

Overall Synthetic Scheme

The synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide is accomplished in two main steps, starting from commercially available precursors:

Synthetic_Scheme cluster_step1 Step 1: Fischer-type Indazole Synthesis cluster_step2 Step 2: Ammonolysis Reactant1 4-Chlorophenylhydrazine hydrochloride Intermediate Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate Reactant1->Intermediate Heat Reactant2 Diethyl malonate Reactant2->Intermediate Heat Reactant3 Polyphosphoric acid (PPA) Reactant3->Intermediate Heat Reactant4 Methanolic Ammonia Product 2-(5-Chloro-1H-indazol-3-yl)acetamide Reactant4->Product Heat, Pressure Intermediate->Product Heat, Pressure

Figure 1: Overall two-step synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

PART 1: Synthesis of Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (Intermediate)

The first part of the synthesis involves the construction of the 5-chloro-1H-indazole ring system with an ethyl acetate side chain at the 3-position. This is achieved through a Fischer-type indole synthesis, a classic and reliable method for forming indole and indazole rings.

Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole or indazole ring.[1] In this protocol, we utilize 4-chlorophenylhydrazine hydrochloride and diethyl malonate. The diethyl malonate serves as the ketone equivalent, and the reaction is promoted by polyphosphoric acid (PPA), which acts as both the acidic catalyst and a dehydrating agent.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example(s)
4-Chlorophenylhydrazine hydrochlorideC₆H₇ClN₂·HCl179.051073-70-7Sigma-Aldrich, TCI, Alfa Aesar
Diethyl malonateC₇H₁₂O₄160.17105-53-3Sigma-Aldrich, Acros Organics, VWR Chemicals
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Varies8017-16-1Sigma-Aldrich, Fluka, J.T. Baker
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific, VWR Chemicals, Macron Fine Chemicals
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01 (solid)144-55-8Prepare in-house or purchase from chemical suppliers
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Fisher Scientific, VWR Chemicals, EMD Millipore
Experimental Protocol

G start Start reactants Combine 4-chlorophenylhydrazine HCl and diethyl malonate in a flask. start->reactants add_ppa Add polyphosphoric acid (PPA) portion-wise with stirring. reactants->add_ppa heat Heat the reaction mixture to 100-110 °C for 2-3 hours. add_ppa->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete quench Carefully pour the mixture onto crushed ice. cool->quench neutralize Neutralize with saturated NaHCO₃ solution until pH ~7-8. quench->neutralize extract Extract the aqueous layer with ethyl acetate (3x). neutralize->extract wash_dry Wash combined organic layers with brine and dry over Na₂SO₄. extract->wash_dry concentrate Concentrate the organic phase under reduced pressure. wash_dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify product Obtain Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate purify->product end End product->end

Figure 2: Workflow for the synthesis of the intermediate ester.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (17.9 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Addition of PPA: While stirring the mixture, carefully and portion-wise add polyphosphoric acid (100 g). Note: The addition of PPA is exothermic, and the viscosity of the mixture will increase significantly.

  • Heating: Heat the reaction mixture to 100-110 °C using an oil bath and maintain this temperature for 2-3 hours. The color of the mixture will darken.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂). Add the bicarbonate solution slowly and in small portions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(5-chloro-1H-indazol-3-yl)acetate.

PART 2: Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide (Final Product)

The final step of the synthesis is the conversion of the ethyl ester intermediate to the corresponding primary amide through ammonolysis.

Reaction Principle

Ammonolysis is the process of cleaving a bond by the addition of ammonia. In the case of esters, the nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the amide and ethanol as a byproduct.[2] This reaction is often carried out under elevated temperature and pressure to drive it to completion. The use of a saturated solution of ammonia in methanol provides a high concentration of the nucleophile.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example(s)
Ethyl 2-(5-chloro-1H-indazol-3-yl)acetateC₁₁H₁₁ClN₂O₂238.672697-63-4Synthesized in Part 1
Methanolic Ammonia (7N)NH₃ in CH₃OH17.03 (NH₃)7664-41-7Sigma-Aldrich, Acros Organics
Methanol (MeOH)CH₄O32.0467-56-1Fisher Scientific, VWR Chemicals
Experimental Protocol

G start Start dissolve Dissolve the ester intermediate in methanolic ammonia in a pressure vessel. start->dissolve seal_heat Seal the vessel and heat to 80-90 °C for 12-18 hours. dissolve->seal_heat monitor Monitor reaction progress by TLC. seal_heat->monitor cool Cool the reaction vessel to room temperature. monitor->cool Reaction Complete concentrate Concentrate the reaction mixture under reduced pressure. cool->concentrate triturate Triturate the residue with diethyl ether. concentrate->triturate filter_dry Filter the solid product and wash with cold diethyl ether. Dry under vacuum. triturate->filter_dry product Obtain 2-(5-Chloro-1H-indazol-3-yl)acetamide filter_dry->product end End product->end

Figure 3: Workflow for the ammonolysis of the ester intermediate.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (2.39 g, 0.01 mol) in a 7N solution of ammonia in methanol (50 mL).

  • Heating: Seal the pressure vessel tightly and heat the mixture in an oil bath at 80-90 °C for 12-18 hours.

  • Monitoring the Reaction: After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood. Monitor the reaction by TLC (e.g., ethyl acetate/methanol 9:1 v/v) to confirm the consumption of the starting ester.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Isolation: Triturate the resulting residue with cold diethyl ether (30 mL). The solid product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (CH₂), aromatic protons on the indazole ring, and two broad singlets for the amide protons (NH₂) and the indazole NH. The aromatic region should show a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon of the amide, the methylene carbon, and the aromatic carbons of the indazole ring.

  • Mass Spectrometry (ESI): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (m/z = 210.04 for [M+H]⁺), with a characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and indazole, and the C=O stretching of the amide.[3]

Safety and Handling

  • 4-Chlorophenylhydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Polyphosphoric acid: PPA is corrosive and will cause severe skin burns and eye damage. It reacts violently with water. Handle with extreme care, using acid-resistant gloves and eye protection.

  • Methanolic Ammonia: This solution is corrosive, flammable, and toxic. It can cause severe skin burns and eye damage, and the vapors are harmful if inhaled. Work in a well-ventilated fume hood and avoid ignition sources. The pressure vessel used for the ammonolysis step must be properly rated and handled with care.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals. All reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 2016, 8(1), 32-37.
  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Education and Scientific Studies, 2023, 2(21), 168-180.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2017, 2017(4), M959.
  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12|. YouTube, 2023. (URL: [Link])

  • The FT-IR spectrum of the o-acetamide. | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Application

"2-(5-Chloro-1H-indazol-3-yl)acetamide" in vitro assay setup

Application Note: In Vitro Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a Putative TSPO Modulator Executive Summary & Scientific Context 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a Putative TSPO Modulator

Executive Summary & Scientific Context

2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents a critical scaffold in the study of neuroinflammation and mitochondrial bioenergetics. Chemically, it is an indazole bioisostere of the classic indole-acetamide TSPO ligands (e.g., FGIN-1-27).

While often found in screening libraries, the specific utility of this molecule lies in its capacity to bind the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is located on the outer mitochondrial membrane and regulates cholesterol translocation, steroidogenesis, and microglial activation.

Why this molecule? The 5-chloro substitution enhances lipophilicity and metabolic stability compared to the unsubstituted parent, making it an ideal probe for CNS penetration and mitochondrial membrane intercalation. This guide details the protocols for validating its affinity and functional efficacy in glial cell models.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-(5-chloro-1H-indazol-3-yl)acetamide
Molecular Weight 209.63 g/mol
Solubility DMSO (up to 50 mM), Ethanol (low)
Storage -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw)
Primary Target 18 kDa Translocator Protein (TSPO)
Secondary Potential Kinase Scaffold (MAPK/PAK1 - requires derivatization)

Reconstitution Protocol:

  • Stock Solution (10 mM): Dissolve 2.1 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 in culture media for a final concentration of 10 µM (0.1% DMSO final).

  • Vehicle Control: Always run a matched 0.1% DMSO control.

Biological Mechanism & Pathway Visualization

The primary mechanism of action involves the ligand binding to TSPO on the Outer Mitochondrial Membrane (OMM). This binding facilitates the transport of cholesterol into the mitochondrial matrix, the rate-limiting step in neurosteroid synthesis.

TSPO_Pathway Ligand 2-(5-Chloro-1H-indazol-3-yl)acetamide TSPO TSPO (18 kDa) (Outer Mito Membrane) Ligand->TSPO  Binds/Activates Chol_Mito Intramitochondrial Cholesterol TSPO->Chol_Mito  Translocation Inflammation Microglial Inflammation (Suppression) TSPO->Inflammation  Downregulation Chol_Cyto Cytosolic Cholesterol Chol_Cyto->TSPO CYP11A1 CYP11A1 (P450scc) Chol_Mito->CYP11A1  Substrate Preg Pregnenolone CYP11A1->Preg  Enzymatic Conversion Neurosteroids Neurosteroids (Allopregnanolone) Preg->Neurosteroids  Metabolism GABA GABA-A Receptor (Potentiation) Neurosteroids->GABA  Modulation

Caption: Putative mechanism of action.[1] The ligand binds TSPO, driving cholesterol influx and subsequent neurosteroidogenesis while suppressing inflammatory signaling.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (


) of the compound for TSPO using membrane preparations from C6 glioma cells or rat kidney (rich in TSPO).

Reagents:

  • Radioligand:

    
     (Antagonist) or 
    
    
    
    (Agonist). Specific Activity ~80 Ci/mmol.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM Unlabeled PK11195.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize C6 glioma cells in ice-cold Tris-HCl. Centrifuge at 20,000 x g for 30 mins. Resuspend pellet in buffer to achieve 0.5 mg protein/mL.

  • Assay Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200 µL):

    • 50 µL Membrane suspension.

    • 25 µL

      
       (Final concentration: 1 nM).
      
    • 25 µL Test Compound (2-(5-Chloro...)) at varying concentrations (

      
       M to 
      
      
      
      M).
    • 100 µL Buffer.

  • Incubation: Incubate at 4°C for 60 minutes . Note: TSPO is heat-labile; avoid 37°C for binding assays unless measuring kinetics.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Protocol 2: Functional Steroidogenesis Assay

Objective: Verify if the binding results in functional mitochondrial activation (agonist activity) by measuring pregnenolone synthesis.

Cell Model: BV-2 Microglia or C6 Glioma cells.

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Allow adherence (24h).
    
  • Starvation: Replace media with serum-free DMEM for 2 hours to deplete intracellular steroid pools.

  • Treatment: Treat cells with:

    • Vehicle (0.1% DMSO).

    • Test Compound (1, 10, 50 µM).

    • Positive Control: FGIN-1-27 (10 µM).

    • Inhibitor Control: Trilostane (25 µM) – Critical Step: Trilostane blocks the conversion of pregnenolone to progesterone, causing pregnenolone to accumulate for measurement.

  • Incubation: Incubate for 2 hours at 37°C.

  • Collection: Collect the cell culture supernatant.

  • Measurement: Quantify Pregnenolone using a competitive ELISA kit (e.g., Enzo Life Sciences or Cayman Chemical).

Expected Results: A functional agonist will show a dose-dependent increase in pregnenolone concentration compared to the vehicle.

Protocol 3: Anti-Inflammatory Screen (NO Production)

Objective: Assess the compound's ability to suppress LPS-induced neuroinflammation, a key therapeutic endpoint for TSPO ligands.

Workflow Visualization:

Assay_Workflow Cells BV-2 Microglia Seeding Treat Compound Treatment (1h Pre-incubation) Cells->Treat Stim LPS Stimulation (100 ng/mL) Incubate 24h Incubation 37°C, 5% CO2 Stim->Incubate Treat->Stim Griess Griess Assay (Supernatant) Incubate->Griess Nitrite (NO) MTT MTT Assay (Cell Viability) Incubate->MTT Toxicity Check

Caption: Experimental workflow for assessing anti-inflammatory activity in microglia.

Methodology:

  • Pre-treatment: Treat BV-2 cells with the test compound (0.1 - 50 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 100 ng/mL).

  • Incubation: 24 hours.

  • Griess Assay: Mix 50 µL supernatant with 50 µL Sulfanilamide and 50 µL NED solution. Measure Absorbance at 540 nm.

  • Validity Check: Perform an MTT or Cell Titer-Glo assay on the remaining cells to ensure reduced NO is due to anti-inflammatory signaling, not cytotoxicity.

Data Interpretation & Troubleshooting

Typical Data Ranges (Reference):

AssayMetricPotent Agonist (e.g., FGIN-1-27)Inactive/Weak
Binding

(nM)
< 10 nM> 1000 nM
Steroidogenesis Fold Change> 2.5x Increase< 1.2x Increase
NO Inhibition

(µM)
1 - 10 µM> 50 µM

Troubleshooting Guide:

  • High Non-Specific Binding: If NSB > 30% in the binding assay, use GF/C filters soaked in 0.5% PEI and wash with ice-cold buffer containing 0.1% BSA.

  • Precipitation: The 5-chloro-indazole core is highly lipophilic. Ensure DMSO concentration does not exceed 0.5% in the final assay buffer, as this may crash the compound out of solution or affect membrane integrity.

References

  • TSPO Ligand Pharmacophore: Le Fur, G., et al. (1983). "Peripheral benzodiazepine binding sites: effect of PK 11195, 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide." Life Sciences.[2]

  • Indazole Acetamide Synthesis: Battisti, U. M., et al. (2023). "Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO)." Pharmaceuticals.[3][4][5][6][7][8]

  • FGIN-1-27 Characterization: Romeo, E., et al. (1992). "2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR)." Journal of Pharmacology and Experimental Therapeutics.

  • Functional Steroidogenesis Protocol: Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function." Trends in Pharmacological Sciences.

  • Microglial Inflammation Assay: Lee, J. W., et al. (2016). "A Translocator Protein 18 kDa Ligand, Ro5-4864, Inhibits ATP-Induced NLRP3 Inflammasome Activation." Frontiers in Immunology.

Sources

Method

"2-(5-Chloro-1H-indazol-3-yl)acetamide" cell-based assay protocol

Application Notes & Protocols Topic: A Multi-Tiered Cell-Based Assay Cascade for Characterizing "2-(5-Chloro-1H-indazol-3-yl)acetamide" Audience: Researchers, scientists, and drug development professionals. Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Multi-Tiered Cell-Based Assay Cascade for Characterizing "2-(5-Chloro-1H-indazol-3-yl)acetamide"

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory effects.[3][4] This application note details a structured, multi-tiered cell-based assay cascade designed to comprehensively characterize the biological activity of a novel indazole derivative, 2-(5-Chloro-1H-indazol-3-yl)acetamide . The proposed workflow begins with a primary assessment of cytotoxicity, followed by secondary and mechanistic assays to elucidate its potential as either an anti-inflammatory or an anti-cancer agent. This systematic approach ensures an efficient evaluation, providing researchers with a robust framework to understand the compound's mechanism of action and therapeutic promise. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and provide detailed, step-by-step guidance from experimental setup to data interpretation.

Introduction & Scientific Rationale

The indazole heterocycle is a cornerstone of many clinically approved drugs, particularly kinase inhibitors used in oncology such as Pazopanib and Axitinib.[3][5] The versatility of this scaffold allows for structural modifications that can tune its biological activity towards various targets.[6] Compounds featuring this core are known to modulate key cellular processes including cell cycle progression, apoptosis, and inflammatory signaling pathways like the Nuclear Factor kappa B (NF-κB) pathway.[3][7]

Given the established bioactivity of the indazole class, 2-(5-Chloro-1H-indazol-3-yl)acetamide (herein referred to as "Compound X") warrants a thorough investigation. A logical, tiered approach is essential for efficiently profiling a novel compound. The initial and most critical step is to determine its effect on cell viability.[8] This primary screen dictates the subsequent investigative path:

  • If significant cytotoxicity is observed , particularly in cancer cell lines, the compound's potential as an anti-proliferative or pro-apoptotic agent is explored.

  • If the compound is non-cytotoxic at reasonable concentrations , its ability to modulate specific cellular functions, such as the inflammatory response, becomes the primary focus.

This guide provides validated protocols for a three-assay cascade:

  • Primary Cytotoxicity Screening: Using the MTT assay to determine the compound's effect on cell metabolic activity and viability.[9]

  • Anti-Inflammatory Potential: Quantifying the inhibition of nitric oxide (NO) production and visualizing the inhibition of NF-κB translocation in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[10][11]

  • Apoptosis Induction Mechanism: Differentiating between apoptotic and necrotic cell death in a cancer cell line using Annexin V & Propidium Iodide (PI) staining.[12]

This structured workflow provides a clear path from initial screening to mechanistic insight, grounded in established methodologies.

Experimental Workflow & Decision Logic

The proposed screening cascade is designed to logically guide the characterization of Compound X. The initial cytotoxicity assessment serves as a critical decision point that determines the subsequent experimental direction.

G cluster_0 Screening Cascade Start Start: Compound X Synthesis & QC Assay1 Protocol 1: Primary Screen Cell Viability & Cytotoxicity Assay (MTT) (e.g., A549 & RAW 264.7 cells) Start->Assay1 Decision Is Compound X Cytotoxic? Assay1->Decision Assay2 Protocol 2: Mechanistic Follow-up Apoptosis Induction Assay (Annexin V / PI Staining) Decision->Assay2  Yes Assay3 Protocol 3: Secondary Screen Anti-Inflammatory Assays (NO Production & NF-κB Translocation) Decision->Assay3  No (at relevant concentrations) End1 Conclusion: Potential Anti-Cancer Agent Assay2->End1 End2 Conclusion: Potential Anti-Inflammatory Agent Assay3->End2

Caption: High-level workflow for characterizing Compound X.

Materials & Reagents

Reagent/MaterialSupplier (Example)Purpose
2-(5-Chloro-1H-indazol-3-yl)acetamide (Compound X)Custom SynthesisTest Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound Vehicle
A549 (Human Lung Carcinoma) Cell LineATCCCancer Model
RAW 264.7 (Murine Macrophage) Cell LineATCCInflammation Model
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher ScientificCell Culture Medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificMedium Supplement
Penicillin-Streptomycin Solution (100X)Thermo Fisher ScientificAntibiotic/Antimycotic
Trypsin-EDTA (0.25%)Thermo Fisher ScientificCell Detachment
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificWashing Buffer
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichViability Reagent
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichInflammatory Stimulus
DexamethasoneSigma-AldrichPositive Control (Anti-inflammatory)
DoxorubicinSigma-AldrichPositive Control (Apoptosis)
Griess Reagent SystemPromegaNitric Oxide Detection
Annexin V-FITC Apoptosis Detection KitAbcam (e.g., ab14085)Apoptosis Detection
NucBlue™ Live ReadyProbes™ Reagent (Hoechst 33342)Thermo Fisher ScientificNuclear Counterstain
Anti-NF-κB p65 Antibody (for IF)Cell Signaling TechnologyNF-κB Detection
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488Thermo Fisher ScientificSecondary Antibody
ProLong™ Gold Antifade MountantThermo Fisher ScientificMounting Medium
96-well flat-bottom cell culture platesCorningAssay Plates
6-well plates with coverslipsCorningImmunofluorescence

Detailed Experimental Protocols

Protocol 1: Primary Cell Viability & Cytotoxicity Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 and RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include the following controls:

      • Vehicle Control: Medium with 0.5% DMSO.

      • Untreated Control: Medium only.

      • Positive Control (for A549): Doxorubicin (e.g., 10 µM).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24 or 48 hours.

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. Purple formazan crystals should become visible under a microscope.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterDescription
IC₅₀ The concentration of Compound X that reduces cell viability by 50%.
Cell Lines A549 (cancer) and RAW 264.7 (non-cancerous, immune).
Concentration Range 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.
Incubation Time 24 and 48 hours.
Protocol 2: Secondary Anti-Inflammatory Activity Assays

This protocol is followed if Compound X shows low cytotoxicity in RAW 264.7 cells (e.g., IC₅₀ > 50 µM).

Part A: Nitric Oxide (NO) Production Assay (Griess Test)

Principle: Activated macrophages produce nitric oxide (NO) as a pro-inflammatory mediator. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, allowing for colorimetric quantification.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment:

    • Prepare non-toxic concentrations of Compound X (e.g., 1, 5, 10 µM) in serum-free DMEM.

    • Include controls:

      • Vehicle Control: Medium with 0.5% DMSO.

      • Positive Control: Dexamethasone (1 µM).

    • Remove the old medium and add 100 µL of the compound dilutions or controls. Incubate for 2 hours.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells, which receive only medium).

    • Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Part B: NF-κB (p65) Nuclear Translocation Assay

Principle: NF-κB is a key transcription factor in the inflammatory response, normally sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus to activate pro-inflammatory gene expression.[7] This translocation can be visualized and quantified using immunofluorescence microscopy.

G cluster_0 Canonical NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_Release NF-κB (p65/p50) Release IkBa_p->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Nucleus Nucleus Translocation->Nucleus Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Transcription CompoundX Compound X (Hypothesized Inhibition) CompoundX->IkBa_p

Caption: Inhibition of NF-κB nuclear translocation by Compound X.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells onto sterile glass coverslips placed in 6-well plates at 2 x 10⁵ cells/well. Incubate overnight.

  • Treatment & Stimulation: Perform pre-treatment with Compound X and stimulation with LPS as described in Protocol 2A, but for a shorter duration (e.g., 60 minutes of LPS stimulation).

  • Immunofluorescence Staining:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with Hoechst 33342 for 5 minutes.

  • Imaging:

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides using ProLong Gold Antifade Mountant.

    • Visualize using a fluorescence microscope. In untreated cells, p65 (green fluorescence) will be in the cytoplasm. In LPS-treated cells, it will co-localize with the nucleus (blue fluorescence). Effective inhibition by Compound X will show p65 retained in the cytoplasm despite LPS stimulation.

Protocol 3: Mechanistic Apoptosis Induction Assay (Annexin V/PI)

This protocol is followed if Compound X shows significant cytotoxicity in A549 cells (e.g., IC₅₀ < 20 µM).

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Seeding & Treatment:

    • Seed A549 cells in 6-well plates at 3 x 10⁵ cells/well and incubate overnight.

    • Treat cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Include controls: Vehicle (DMSO), Untreated, and a Positive Control (Doxorubicin, 1 µM).

  • Cell Harvesting & Staining:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Accutase or Trypsin-free detachment solution to preserve membrane integrity.

    • Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

Data Interpretation: The results are typically displayed on a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic/dead cells.

QuadrantCell PopulationInterpretation of Increase
Q1 (Annexin V- / PI+)NecroticCompound may induce non-programmed cell death (necrosis).
Q2 (Annexin V+ / PI+)Late Apoptotic / NecroticCompound induces cell death.
Q3 (Annexin V- / PI-)LiveHealthy population.
Q4 (Annexin V+ / PI-)Early ApoptoticCompound induces programmed cell death (apoptosis).

Conclusion

This application note provides a comprehensive and logically structured cascade of cell-based assays to effectively profile the biological activity of 2-(5-Chloro-1H-indazol-3-yl)acetamide. By starting with a primary cytotoxicity screen and branching into detailed mechanistic studies based on the outcome, researchers can efficiently determine whether the compound's primary therapeutic potential lies in anti-cancer or anti-inflammatory applications. The detailed protocols, grounded in established scientific principles, offer a reliable roadmap for the initial characterization of this and other novel indazole derivatives.

References

  • MDPI. (n.d.). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Retrieved from [Link]

  • PubMed Central. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • ResearchGate. (2020). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Retrieved from [Link]

  • MDPI. (n.d.). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • PubMed. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Retrieved from [Link]

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Application

Application Notes: Profiling the Kinase Inhibitory Activity of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Abstract This document provides a comprehensive guide for characterizing the kinase inhibitory profile of the novel compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide. Recognizing the prominence of the indazole core as a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for characterizing the kinase inhibitory profile of the novel compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide. Recognizing the prominence of the indazole core as a "privileged scaffold" in modern kinase inhibitor design, we outline a strategic approach to assess the compound's activity against a panel of high-interest oncogenic receptor tyrosine kinases (RTKs): AXL, c-Met, and VEGFR2.[1][2][3] Detailed, field-proven protocols for a luminescence-based kinase assay (ADP-Glo™) are provided, offering a robust, high-throughput method to determine inhibitory potency (IC₅₀). Furthermore, this guide explains the scientific rationale behind assay design, potential challenges, and data interpretation, empowering researchers to generate reliable and reproducible results.

Introduction: The Indazole Scaffold and Rationale for Target Selection

The indazole heterocycle is a cornerstone of contemporary medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this scaffold and function by inhibiting key protein kinases that drive tumor growth, angiogenesis, and metastasis.[1][3] The specific compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide, contains this critical pharmacophore, making it a compelling candidate for investigation as a kinase inhibitor.

Given the lack of specific target information for this compound, a logical and resource-efficient starting point is to screen it against kinases that are well-established targets for indazole-based inhibitors and are critical drivers of malignancy. We have selected three such receptor tyrosine kinases (RTKs):

  • AXL: A member of the TAM (Tyro3, AXL, Mer) family, AXL overexpression is linked to poor prognosis and metastasis in numerous cancers. Its activation promotes cell survival, migration, and the development of resistance to conventional therapies.[4]

  • c-Met (HGFR): The receptor for Hepatocyte Growth Factor (HGF), aberrant c-Met signaling activates a wide array of cellular pathways controlling proliferation, motility, and invasion.[5][6][7][8] Its dysregulation is a key factor in tumor progression and metastasis.[5][6]

  • VEGFR2 (KDR): A primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

Notably, significant crosstalk between AXL and c-Met has been identified as a critical mechanism of acquired resistance to targeted therapies.[9][10][11][12] Tumors can upregulate AXL signaling to bypass c-Met inhibition, and vice-versa.[9][11][12] Therefore, a compound that co-inhibits both AXL and c-Met could offer a significant therapeutic advantage by preemptively addressing this resistance mechanism.

This application note will provide a detailed protocol for an in vitro biochemical kinase assay to quantify the inhibitory activity of 2-(5-Chloro-1H-indazol-3-yl)acetamide against these three key kinases.

Core Signaling Pathways of AXL, c-Met, and VEGFR2

Understanding the downstream consequences of kinase activation is crucial for interpreting inhibition data. The following diagrams illustrate the simplified signaling cascades initiated by AXL, c-Met, and VEGFR2, all of which converge on critical pro-tumorigenic cellular processes.

AXL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Cell Survival, Proliferation, Metastasis, Drug Resistance Transcription->Outcome

Caption: Simplified AXL signaling pathway.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Cell Proliferation, Motility (Invasion), Morphogenesis Transcription->Outcome ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection Kinase Kinase + Substrate Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction ADP ADP Reaction->ADP ATP_rem Remaining ATP Reaction->ATP_rem Add_Reagent1 Add ADP-Glo™ Reagent ADP->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent ADP->Add_Reagent2 ATP_rem->Add_Reagent1 Depletion ATP Depletion Add_Reagent1->Depletion Conversion ADP -> ATP Add_Reagent2->Conversion Luciferase Luciferase Reaction Conversion->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is ideal for inhibitor screening and dose-response curve generation.

Required Materials
  • Enzymes: Recombinant human AXL, c-Met, and VEGFR2 (catalytic domain).

  • Substrates: Appropriate peptide or protein substrates for each kinase (e.g., Poly(Glu,Tyr) 4:1 for many RTKs).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • Test Compound: 2-(5-Chloro-1H-indazol-3-yl)acetamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Control Inhibitor: A known broad-spectrum kinase inhibitor like Staurosporine for assay validation.

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer capable of reading glow luminescence.

Reagent Preparation
  • 1X Kinase Buffer: Prepare the kinase reaction buffer as recommended by the enzyme supplier. A typical buffer might be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Test Compound Dilution Series:

    • Create a 10-point, 3-fold serial dilution of the 2-(5-Chloro-1H-indazol-3-yl)acetamide stock solution in 100% DMSO.

    • Further dilute this series into 1X Kinase Buffer to create a 4X final concentration working solution. The final DMSO concentration in the kinase reaction should not exceed 1%.

  • ATP Solution: Prepare a 4X working solution of ATP in 1X Kinase Buffer. The optimal concentration should be at or near the Kₘ value for each specific kinase, which must be determined empirically or obtained from the literature.

  • Enzyme/Substrate Mix: Prepare a 2X working solution containing the kinase and its substrate in 1X Kinase Buffer. The optimal concentration of each component needs to be determined in an initial enzyme titration experiment to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol immediately before use. [13]

Assay Procedure (per well)
  • Compound Dispensing: Add 2.5 µL of the 4X test compound working solution (or 4% DMSO in buffer for "No Inhibitor" and "No Enzyme" controls) to the appropriate wells of the 384-well plate.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 1X Kinase Buffer to the "No Enzyme" control wells.

    • Add 5 µL of the 2X Enzyme/Substrate mix to all wells except the "No Enzyme" controls.

    • Add 2.5 µL of the 4X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes. [14]5. Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [14]6. Read Plate: Measure luminescence using a plate-based luminometer.

Data Analysis and Interpretation

Controls
  • No Inhibitor Control (Max Signal): Represents 100% kinase activity (0% inhibition).

  • No Enzyme Control (Background): Represents 0% kinase activity (100% inhibition).

Calculating Percentage Inhibition

The percentage of kinase activity inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_Test - Signal_Background) / (Signal_Max - Signal_Background)])

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition against the logarithmic concentration of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the fitted curve.

Example Data Presentation

The results of the screening should be summarized in a clear, tabular format.

Kinase TargetSubstrateATP (µM)Compound IC₅₀ (nM)
AXL Poly(Glu,Tyr)1015.2 ± 2.1
c-Met Poly(Glu,Tyr)2528.5 ± 3.9
VEGFR2 Poly(Glu,Tyr)50256.7 ± 18.3
StaurosporinePoly(Glu,Tyr)105.1 ± 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. This example data suggests that 2-(5-Chloro-1H-indazol-3-yl)acetamide is a potent inhibitor of AXL and c-Met, with weaker activity against VEGFR2.

Self-Validating Systems and Trustworthiness

To ensure the integrity and trustworthiness of the results, the following practices are essential:

  • Enzyme Titration: Before screening, determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • ATP Kₘ Determination: Perform the assay at an ATP concentration close to the Kₘ value for each kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Z'-Factor Calculation: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - [(3 * (SD_Max + SD_Background)) / |(Mean_Max - Mean_Background)|]

  • Control Compound: Always include a known inhibitor (e.g., Staurosporine) as a positive control to validate the assay performance on each plate.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the initial characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a potential kinase inhibitor. By focusing on the high-value oncology targets AXL, c-Met, and VEGFR2, this approach allows for an efficient evaluation of the compound's potency and selectivity. The detailed steps for the ADP-Glo™ assay, combined with rigorous data analysis and quality control measures, will ensure the generation of high-quality, reproducible data.

Positive results from this biochemical screen, particularly potent co-inhibition of AXL and c-Met, would provide a strong rationale for advancing the compound into cell-based assays to confirm its on-target activity and assess its effects on downstream signaling, cell proliferation, and migration.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zajac, M., et al. (2020). AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew. Cancers, 12(11), 3445.
  • BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. Retrieved from [Link]

  • Kumar, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Cellular & Molecular Immunology, 8(1), 1-10.
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • Singh, V. K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27245-27269.
  • AACR Journals. (2024, March 22). Abstract 4555: c-Met/AXL crosstalk in mediating therapeutic resistance in renal cell carcinoma. Retrieved from [Link]

  • Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Molecular Cancer Therapeutics, 4(11), 1783-1790.
  • Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 8(3), 159-180.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
  • AbbVie Science. (n.d.). c-MET. Retrieved from [Link]

  • The Oncologist | Oxford Academic. (2024, August 5). 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Peters, S., & Adjei, A. A. (2012). The role of the c-Met pathway in lung cancer and the potential for targeted therapy. Therapeutic Advances in Medical Oncology, 4(5), 227-240.
  • Chang, Y. T., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 764-774.
  • The Oncologist. (2024, August 5). 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2018, October 24). Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 4555: c-Met/AXL crosstalk in mediating therapeutic resistance in renal cell carcinoma | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Prepared by: A Senior Application Scientist Introduction 2-(5-Chloro-1H-indazol-3-yl)acetamide is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

2-(5-Chloro-1H-indazol-3-yl)acetamide is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indazole derivatives, including anti-tumor and anti-inflammatory properties.[1] As with any potential pharmaceutical candidate or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for 2-(5-Chloro-1H-indazol-3-yl)acetamide, designed for researchers, scientists, and drug development professionals.

The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, adhering to the spirit of international guidelines such as the ICH Q2(R1) framework for the validation of analytical procedures.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(5-Chloro-1H-indazol-3-yl)acetamide and for quantifying its concentration in various sample matrices. A reverse-phase HPLC (RP-HPLC) method is most suitable, given the compound's likely moderate polarity.

Scientific Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining organic molecules of this nature through hydrophobic interactions. The mobile phase, consisting of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in RP-HPLC.[4][5] The addition of a small amount of acid, such as formic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups in the analyte and potential impurities. Formic acid is also compatible with mass spectrometry detectors.[4][5] UV detection is appropriate as the indazole ring system is expected to have strong chromophores, leading to significant UV absorbance.

Proposed HPLC Method Parameters

The following table outlines the recommended starting parameters for an HPLC method for 2-(5-Chloro-1H-indazol-3-yl)acetamide. These parameters should be optimized and validated for the specific application.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization and is MS-compatible.[4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 10-90% B over 20 minutes, then 5 min at 90% B, then re-equilibrateTo ensure elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan should be performed to find the λmax.
Injection Volume 10 µLA standard injection volume.[6]
Step-by-Step Protocol for HPLC Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of 2-(5-Chloro-1H-indazol-3-yl)acetamide reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample containing 2-(5-Chloro-1H-indazol-3-yl)acetamide in the same solvent as the standard to a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Integrate the peak corresponding to 2-(5-Chloro-1H-indazol-3-yl)acetamide. Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from the standards.

Method Validation (ICH Q2(R1) Framework)

To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH Q2(R1) guidelines.[2][3][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).

  • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • Molecular Ion Peak: Expect a prominent ion corresponding to the protonated molecule [M+H]⁺. For 2-(5-Chloro-1H-indazol-3-yl)acetamide (C₉H₈ClN₃O, Molecular Weight: 209.63), the [M+H]⁺ ion should appear at m/z 210. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 212 with approximately one-third the intensity of the peak at m/z 210.[8]

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.[8][9][10]

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals (in DMSO-d₆):

  • Indazole NH: A broad singlet in the downfield region (around 13 ppm).

  • Aromatic Protons: Signals for the three protons on the indazole ring (likely in the 7-8 ppm range). Their splitting patterns will depend on their positions relative to each other.

  • Methylene Protons (-CH₂-): A singlet for the two protons of the acetamide methylene group.

  • Amide Protons (-NH₂): A broad singlet for the two amide protons.

Expected ¹³C NMR Signals:

  • Signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the acetamide group (downfield), the carbons of the indazole ring, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]

Protocol:

  • Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • N-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ corresponding to the N-H bonds of the indazole and amide groups.[8]

  • C=O Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹ for the amide carbonyl group.[8]

  • C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.

  • C-Cl Stretching: A band in the fingerprint region (typically below 800 cm⁻¹).

Workflow Visualization

The following diagrams illustrate the analytical workflows described above.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute Standard->Dissolve_Std Equilibrate Equilibrate System Dissolve_Std->Equilibrate Sample Prepare Sample Solution Filter Filter Sample (0.45 µm) Sample->Filter Filter->Equilibrate Inject Inject into HPLC Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify & Assess Purity Integrate->Quantify Validate Validate per ICH Q2(R1) Quantify->Validate

Caption: Workflow for HPLC analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample_Prep Prepare Sample for each technique (dissolve, KBr pellet, etc.) MS Mass Spectrometry (MS) Sample_Prep->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data Confirm Confirm Structure MS_Data->Confirm NMR_Data->Confirm FTIR_Data->Confirm

Caption: Workflow for spectroscopic identification of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide. The combination of chromatographic separation for purity assessment and a suite of spectroscopic techniques for structural confirmation ensures a high degree of confidence in the identity and quality of this compound. It is imperative that these methods are rigorously validated in accordance with regulatory guidelines to ensure the integrity of the data generated.

References

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
  • Khodot, E.N. & Rakitin, O.A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(4), M1480. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Chemenu. cas 887145-79-1|| where to buy 2-(5-Chloro-1H-indazol-3-yl)acetamide.
  • Google Patents.
  • Pharmaffili
  • ResearchGate. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.
  • The Royal Society of Chemistry.
  • ResearchGate. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
  • ResearchGate. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • MDPI. (2023).
  • RSC Publishing. (2013).
  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
  • Pharmaffili
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- on Newcrom R1 HPLC column.
  • Journal of Advanced Sciences. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
  • Wiley-VCH. (2007).
  • International Council for Harmonis
  • Semantic Scholar. Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Veeprho.
  • YouTube. (2024).
  • ChemicalBook. Acetamide(60-35-5) 1H NMR spectrum.
  • Veeprho. Lenacapavir Pyrazol-1-yl Acetamide Impurity.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

Sources

Application

Application Note: High-Resolution NMR Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Executive Summary This application note details the structural characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., Lonidamine analogs) and non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., Lonidamine analogs) and non-steroidal anti-inflammatory drugs.

The indazole scaffold presents unique analytical challenges, primarily prototropic tautomerism (1H- vs. 2H-indazole) and regioisomerism during synthesis (N-alkylation vs. C3-alkylation). This guide provides a definitive NMR protocol to distinguish these forms, ensuring high-purity inputs for drug development pipelines.

Structural Analysis & Chemometric Logic[1]

The Molecule
  • IUPAC Name: 2-(5-Chloro-1H-indazol-3-yl)acetamide[1]

  • Core Scaffold: 5-Chloroindazole

  • Side Chain: Acetamide moiety linked at the C3 position via a methylene bridge.

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
The Analytical Challenge: Tautomerism

Indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers. In polar aprotic solvents like DMSO-d


, the 1H-tautomer  is thermodynamically favored (>90%). However, trace water or acidic impurities can accelerate proton exchange, causing the distinct NH signal (~13.0 ppm) to broaden or vanish, leading to false-negative purity assessments.

Experimental Protocol

Sample Preparation

Objective: Maximize solubility and suppress proton exchange to visualize the labile Indazole-NH and Amide-NH


 protons.
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) with 0.03% TMS (v/v).
    
    • Why: CDCl

      
       often leads to aggregation and poor solubility for primary amides. DMSO stabilizes the polar amide bond, revealing the non-equivalent NH
      
      
      
      protons due to restricted rotation.
  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 600 µL).

    • Caution: Over-concentration (>30 mM) can induce stacking effects, shifting aromatic signals upfield.

  • Drying: The sample vial must be oven-dried. Trace water signals (3.33 ppm in DMSO) can overlap with the methylene satellite peaks.

Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR

C NMR
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative parameters.
Temperature 300 K (27°C)300 KHigher temps sharpen peaks but may accelerate exchange of NH protons.
Relaxation Delay (D1) 2.0 sec2.0 secSufficient for small molecules; ensure D1 > 5*T1 for qNMR.
Scans (NS) 161024High S/N required for quaternary carbons (C3, C5, C=O).
Spectral Width 16 ppm220 ppmMust capture Indazole NH (~13 ppm) and Carbonyl (~170 ppm).

Results & Discussion

H NMR Assignment (DMSO-d )

The following assignments are derived from chemometric analysis of 5-chloroindazole derivatives and validated against standard fragment libraries.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Indazole-NH 13.05 br s1H-Diagnostic: Confirms 1H-tautomer. Disappears with D

O shake.
H-4 7.92 d1H

Deshielded by Cl (ortho) and C3-sidechain (peri).
H-7 7.54 d1H

Ortho coupling to H-6.
Amide-NH

7.45 br s1H-Trans to carbonyl oxygen.
H-6 7.32 dd1H

Distinctive "doublet of doublets" pattern.
Amide-NH

6.95 br s1H-Cis to carbonyl oxygen.
CH

3.78 s2H-Methylene bridge connecting C3 to Carbonyl.
C NMR Assignment
  • Carbonyl (C=O): ~171.5 ppm.

  • C3 (Indazole): ~138.0 ppm (Quaternary, weak intensity).

  • C7a (Bridgehead): ~139.5 ppm.

  • C3a (Bridgehead): ~123.0 ppm.

  • C5 (C-Cl): ~125.5 ppm.

  • CH

    
    :  ~34.0 ppm.
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experiment and the critical HMBC correlations required to prove the structure (specifically distinguishing C3-substitution from N1-substitution).

Diagram 1: Characterization Workflow

G Start Crude Synthesis Product Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Prep Sample Prep (Dry, 15mM) Solubility->Prep Select DMSO-d6 Acq NMR Acquisition (1H, 13C, HSQC, HMBC) Prep->Acq Process Processing (Phase, Baseline) Acq->Process Decision Structure Confirmed? Process->Decision Report Release Certificate of Analysis Decision->Report Yes Fail Recrystallize / Check Regioisomer Decision->Fail No (N-Alkylated?) Fail->Solubility

Caption: Step-by-step workflow for validating the indazole acetamide derivative.

Diagram 2: Critical HMBC Correlations

This diagram visualizes the Heteronuclear Multiple Bond Coherence (HMBC) signals necessary to prove the side chain is attached to Carbon 3, not Nitrogen 1.

HMBC cluster_legend Interpretation H_CH2 Protons: CH2 (3.78 ppm) C3 Carbon: C3 (Indazole Core) H_CH2->C3 2J Correlation (Strong) C_Carbonyl Carbon: C=O (Amide) H_CH2->C_Carbonyl 2J Correlation (Strong) C3a Carbon: C3a (Bridgehead) H_CH2->C3a 3J Correlation (Diagnostic) Note If CH2 correlates to C3 and C3a, the chain is at Position 3. If CH2 correlates to C7a or C3a only, suspect N-alkylation.

Caption: Key HMBC correlations. The 3-bond coupling from the Methylene protons to the Bridgehead C3a confirms the C3-substitution pattern.

Troubleshooting & Critical Analysis

Distinguishing Regioisomers (N1 vs C3)

During synthesis (e.g., reaction of 5-chloroindazole with chloroacetamide), alkylation can occur at N1 or N2 instead of C3 if the starting material is not 3-substituted already.

  • The Check: Look for the HMBC correlation from the CH

    
     protons (3.78 ppm).
    
    • Target (C3-sub): CH

      
       correlates to C3a  (bridgehead) and C3 .
      
    • Impurity (N1-sub): CH

      
       correlates to C7a  and C3  (which would be a CH in that case).
      
Water Suppression

The CH


 singlet (3.78 ppm) is dangerously close to the water shoulder in wet DMSO (3.33 ppm + broadening).
  • Solution: If the CH

    
     integration is >2.1H or peak shape is distorted, perform a Water Suppression (presat)  experiment or add a single pellet of activated 4Å molecular sieves to the tube 1 hour prior to acquisition.
    

References

  • BenchChem. (2025).[2] Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. (Note: 5-chloroindazole follows similar substitution logic).

  • American Chemical Society (ACS). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. J. Org.[3] Chem. (Provides definitive assignments for indazole tautomers).

  • National Institutes of Health (NIH). (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. J. Org.[3] Chem. (Explains the DMSO solvent effects on NH shifts).

  • SpectraBase. (2025).[4] Acetamide 1H NMR Spectrum. (Reference for the amide side-chain shifts). [4]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Abstract This application note provides a comprehensive guide to the analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research, using high-resolution mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research, using high-resolution mass spectrometry (HRMS). Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural elucidation are presented. The methodologies are designed to offer high sensitivity, specificity, and robustness, aligning with the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of novel chemical entities.

Introduction

2-(5-Chloro-1H-indazol-3-yl)acetamide (C₉H₈ClN₃O, M.W. 209.63 g/mol ) is a substituted indazole derivative. The indazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and pharmacokinetic studies of such compounds in the drug development pipeline.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[2] This note details an integrated approach for the comprehensive mass spectrometric analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, from initial characterization by full scan HRMS to detailed structural analysis via MS/MS and the establishment of a quantitative assay.

Chemical Properties and Expected Isotopic Profile

The presence of a chlorine atom in 2-(5-Chloro-1H-indazol-3-yl)acetamide results in a characteristic isotopic pattern in its mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks: the monoisotopic peak (M) corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl. The intensity of the M+2 peak is expected to be approximately one-third of the M peak's intensity, providing a clear diagnostic marker for the presence of a single chlorine atom.[3][4][5]

Table 1: Physicochemical Properties and Expected m/z Values

PropertyValue
Chemical Formula C₉H₈ClN₃O[1][6]
Molecular Weight 209.63[1][6]
Monoisotopic Mass 209.0356
Expected [M+H]⁺ (³⁵Cl) 210.0434
Expected [M+H]⁺ (³⁷Cl) 212.0405

Experimental Design and Workflow

A systematic workflow is essential for the successful analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide. The process begins with meticulous sample preparation to ensure the analyte is in a suitable form for LC-MS analysis and free from interfering matrix components. This is followed by chromatographic separation and subsequent detection and characterization by high-resolution mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Prep Standard Solution / Biological Matrix SPE Solid-Phase Extraction (SPE) or Protein Precipitation Prep->SPE Extraction Evap Evaporation & Reconstitution SPE->Evap Purification & Concentration LC Liquid Chromatography (Reversed-Phase) Evap->LC MS HRMS Full Scan (m/z, Isotopic Pattern) LC->MS Separation & Ionization MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Precursor Selection Quant Quantitative Analysis (MRM/PRM) MSMS->Quant Fragment Selection

Figure 1: General workflow for the mass spectrometric analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Part 1: Sample Preparation Protocol

Effective sample preparation is critical to minimize matrix effects and ensure reproducible results.[7] For analysis from biological matrices such as plasma or serum, a solid-phase extraction (SPE) protocol is recommended for optimal cleanup.

Protocol 1: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate 2-(5-Chloro-1H-indazol-3-yl)acetamide from a biological matrix.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Sample (e.g., plasma spiked with analyte)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of water. This activates the stationary phase.[7][8]

  • Equilibration: Pass 2 mL of water with 0.1% formic acid through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with water containing 0.1% formic acid) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[9]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.[7][9]

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Part 2: LC-MS and MS/MS Analysis

Protocol 2: LC-HRMS Method for Identification and Structural Elucidation

Objective: To achieve chromatographic separation and obtain high-resolution mass spectra for accurate mass measurement and fragmentation analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for moderately polar compounds.[10]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.[10]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µL

MS Parameters (Positive ESI Mode):

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the indazole ring are readily protonated.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.[11]
Gas Temp. 300 - 350 °CFacilitates desolvation of ions.[11]
Nebulizer Gas Nitrogen, 35-45 psiAssists in droplet formation.[11]
Full Scan Range m/z 50 - 500Covers the expected mass of the parent ion and its fragments.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense precursor ions.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures the generation of a rich fragmentation spectrum.

Expected Results and Interpretation

Full Scan HRMS

The full scan spectrum is expected to show the protonated molecule [M+H]⁺. Due to the chlorine atom, two distinct peaks at m/z 210.0434 and 212.0405 should be observed, with an intensity ratio of approximately 3:1.[3] The high-resolution measurement allows for the confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation

MS/MS analysis of the precursor ion (m/z 210.04) will provide structural information. The fragmentation is likely to occur at the more labile bonds, such as the amide linkage and the bond between the indazole ring and the acetamide side chain.

Sources

Application

"2-(5-Chloro-1H-indazol-3-yl)acetamide" in high-throughput screening

Application Note: High-Throughput Screening & Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide Executive Summary This application note details the protocol for utilizing 2-(5-Chloro-1H-indazol-3-yl)acetamide (re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Executive Summary

This application note details the protocol for utilizing 2-(5-Chloro-1H-indazol-3-yl)acetamide (referred to herein as IND-Cl-Ace ) in high-throughput screening (HTS) campaigns. Structurally analogous to established Translocator Protein (TSPO) ligands (e.g., FGIN-1-27), this compound serves as a critical probe for modulating mitochondrial function, neurosteroidogenesis, and neuroinflammation.

This guide provides a validated workflow for:

  • Solubilization and Liquid Handling: Ensuring compound stability in DMSO.

  • Primary HTS (TR-FRET): A competitive binding assay to determine affinity for the TSPO 18 kDa subunit.

  • Functional Validation (High-Content Imaging): Assessment of mitochondrial membrane potential (

    
    ) using TMRM dye.
    

Chemical Biology Profile

IND-Cl-Ace is an indazole-based small molecule.[1] Its 5-chloro substitution and acetamide tail mimic the pharmacophore of classical TSPO ligands, facilitating interaction with the cholesterol-binding pocket of the Outer Mitochondrial Membrane (OMM).

PropertySpecification
IUPAC Name 2-(5-Chloro-1H-indazol-3-yl)acetamide
Molecular Weight ~209.63 g/mol
Target Translocator Protein (TSPO) / 18 kDa
Primary Application Mitochondrial function modulation, Steroidogenesis probe
Solubility Soluble in DMSO (>50 mM); Poor aqueous solubility
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw)
Mechanism of Action

Upon binding to TSPO, IND-Cl-Ace modulates the opening of the Mitochondrial Permeability Transition Pore (mPTP) and facilitates the transport of cholesterol from the OMM to the Inner Mitochondrial Membrane (IMM), the rate-limiting step in neurosteroid synthesis.

TSPO_Pathway Cholesterol Cytosolic Cholesterol TSPO TSPO (18kDa) + IND-Cl-Ace Cholesterol->TSPO Binding Mito_Import Mitochondrial Import TSPO->Mito_Import Translocation Pregnenolone Pregnenolone Synthesis Mito_Import->Pregnenolone CYP11A1 Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids GABA_R GABA-A Receptor Modulation Neurosteroids->GABA_R

Figure 1: Signal transduction pathway initiated by IND-Cl-Ace binding to TSPO, leading to neurosteroid synthesis.[1]

Protocol A: TR-FRET Competitive Binding Assay (Primary Screen)

Objective: Quantify the binding affinity (


) of IND-Cl-Ace by displacing a fluorescent tracer (e.g., Red-labeled PK 11195) from TSPO.
Rationale:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is preferred over filtration assays for HTS due to its "mix-and-read" format, eliminating wash steps that can dislodge low-affinity binders.[1]
Materials
  • Receptor: Human TSPO-GST fusion protein or purified mitochondrial membranes.[1]

  • Tracer: Fluorescently labeled TSPO ligand (Acceptor, emission ~665 nm).

  • Antibody: Anti-GST Europium Cryptate (Donor, emission ~620 nm).

  • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA.

Step-by-Step Procedure
  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of IND-Cl-Ace (10 mM DMSO stock) into a 384-well low-volume white plate.

    • Controls: DMSO only (Max Signal), 10 µM unlabeled PK 11195 (Min Signal).

  • Reagent Addition:

    • Add 5 µL of TSPO-GST protein solution (final conc. 2 nM).

    • Add 5 µL of Tracer/Antibody mix (final conc. 5 nM Tracer, 1 nM Eu-Antibody).

  • Incubation:

    • Seal plate and centrifuge at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

Data Analysis

Calculate the HTRF Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Determine % Inhibition:


[2][3][4][5][6][7][8][9][10]

Protocol B: Mitochondrial Membrane Potential Assay (Functional Validation)

Objective: Confirm that IND-Cl-Ace binding results in functional modulation of mitochondria using TMRM (Tetramethylrhodamine, methyl ester). Rationale: TSPO ligands can prevent the collapse of mitochondrial membrane potential (


) under stress or induce mild depolarization depending on concentration.
Step-by-Step Procedure
  • Cell Preparation:

    • Seed BV-2 (microglial) or U87-MG (glioma) cells in a 384-well black/clear-bottom plate (5,000 cells/well).[1]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add IND-Cl-Ace (10-point dose response, 1 nM to 10 µM).[1]

    • Incubate for 4 hours .

  • Dye Loading:

    • Prepare TMRM loading solution (20 nM in HBSS).

    • Remove media and add 20 µL TMRM solution.

    • Incubate for 30 minutes at 37°C.

  • Imaging:

    • Do not wash (if using non-quenching mode) or wash 1x with HBSS.

    • Image using a High-Content Analysis system (e.g., Opera Phenix).

    • Channel: Ex 561 nm / Em 590 nm.

  • Quantification:

    • Segment individual mitochondria or whole-cell cytoplasmic intensity.[1]

    • Healthy mitochondria = High Intensity. Depolarized = Low Intensity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from library management to hit validation.

HTS_Workflow Library Compound Library (IND-Cl-Ace) Acoustic Acoustic Dispensing (20 nL -> 384-well) Library->Acoustic Primary Primary Screen: TR-FRET Binding Acoustic->Primary Analysis Data Analysis (Z-Prime > 0.5) Primary->Analysis Analysis->Library Fail (Optimize) Hit_Select Hit Selection (>50% Inhibition) Analysis->Hit_Select Pass Secondary Secondary Screen: TMRM Functional Assay Hit_Select->Secondary

Figure 2: HTS workflow for characterizing IND-Cl-Ace, moving from binding affinity to functional phenotypic validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Factor (< 0.5) Pipetting error or reagent instability.[1]Use automated dispensing; keep TSPO protein on ice until use.
Precipitation High concentration in aqueous buffer.Ensure final DMSO concentration is < 1%. Perform serial dilutions in DMSO, not buffer.
High Background (TR-FRET) Non-specific binding of tracer.[10]Add 0.01% Tween-20 to the assay buffer.[1]
Photobleaching (TMRM) High laser intensity.Reduce exposure time; use phenol-red free media.[1]

References

  • Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery.

  • NCBI PubChem. "Compound Summary: 2-(5-Chloro-1H-indazol-3-yl)acetamide."[1] National Library of Medicine.

  • Sittampalam, G.S., et al. (2004). "Assay Guidance Manual: TR-FRET Assays." Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Denora, N., et al. (2017). "TSPO Ligands: An Update." Current Topics in Medicinal Chemistry.

  • Kozikowski, A.P., et al. (2001). "Synthesis and functional activity of novel 2-phenylindole-3-acetamide derivatives as ligands for the peripheral benzodiazepine receptor."[1] Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for 2-(5-Chloro-1H-indazol-3-yl)acetamide: An Analysis of Available Information

To Researchers, Scientists, and Drug Development Professionals, This document addresses the inquiry regarding the use of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a chemical probe. Following a comprehensive review of scie...

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry regarding the use of 2-(5-Chloro-1H-indazol-3-yl)acetamide as a chemical probe. Following a comprehensive review of scientific literature, patent databases, and chemical registries, we must report that there is currently no publicly available information to classify or validate this specific compound as a chemical probe for a defined biological target.

A chemical probe is a small molecule used to study and manipulate a biological target, requiring a well-characterized mechanism of action, significant potency, and selectivity. Our extensive searches have not yielded any publications or data that associate "2-(5-Chloro-1H-indazol-3-yl)acetamide" with a specific protein, signaling pathway, or cellular process with the level of detail required to generate robust application notes and protocols.

The chemical structure of "2-(5-Chloro-1H-indazol-3-yl)acetamide" is recognized and the compound is available from commercial suppliers[1][2]. The core structures, indazole and acetamide, are present in a wide variety of biologically active molecules. Indazole derivatives, for instance, are known to possess a broad range of pharmacological activities and are found in several FDA-approved drugs[3]. Similarly, the acetamide moiety is a common feature in many pharmacologically active compounds.

A patent search revealed a document covering a broad class of indazole derivatives with potential activity as cannabinoid (CB1) receptor modulators; however, "2-(5-Chloro-1H-indazol-3-yl)acetamide" was not specifically exemplified, and no biological data for it was provided[3].

Without a known biological target or demonstrated and validated use in the scientific literature, the creation of detailed, scientifically sound application notes and protocols for "2-(5-Chloro-1H-indazol-3-yl)acetamide" as a chemical probe is not feasible at this time. The core requirements for such a document, including mechanistic insights, validated experimental procedures, and supporting data, are absent from the public domain.

Researchers interested in this compound would need to undertake foundational research to:

  • Identify a potential biological target through screening or computational methods.

  • Validate the interaction between the compound and the target.

  • Characterize its potency, selectivity, and mechanism of action.

  • Develop and optimize assays to measure its effects in cellular and/or in vivo models.

Until such foundational research is published, "2-(5-Chloro-1H-indazol-3-yl)acetamide" remains a compound of unknown biological function for which specific applications as a chemical probe cannot be described. We recommend that researchers interested in this molecule consult chemical supplier information for basic physicochemical properties and consider it a candidate for primary screening campaigns to uncover its potential biological activities.

References

Sources

Technical Notes & Optimization

Troubleshooting

"2-(5-Chloro-1H-indazol-3-yl)acetamide" stability and degradation products

Introduction: Welcome to the technical support guide for 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS 887145-79-1). This document is designed for researchers, scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS 887145-79-1). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Given that this is a specialized chemical intermediate, comprehensive public stability data is scarce. Therefore, this guide adopts a first-principles approach, combining theoretical chemical knowledge with industry-standard methodologies to empower you to effectively assess its stability and troubleshoot common experimental issues. We will focus on the inherent structural liabilities of the molecule and provide robust protocols for conducting forced degradation studies as mandated by regulatory bodies like the ICH.

Part 1: Frequently Asked Questions (FAQs) - Intrinsic Stability & Handling

This section addresses preliminary questions regarding the molecule's inherent characteristics and proper handling.

Q1: What are the primary structural features of 2-(5-Chloro-1H-indazol-3-yl)acetamide that could influence its stability?

A1: The molecule possesses three key functional groups that are critical to consider for stability:

  • Acetamide Group (-CH₂CONH₂): Amides are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Base-catalyzed hydrolysis is typically much faster and more common under physiological and experimental conditions.

  • Indazole Ring: This bicyclic aromatic heterocycle is the core of the molecule. While generally stable, indazole rings can be susceptible to oxidation, particularly if trace metals are present.[1] The N-H proton is weakly acidic and can be involved in various reactions.

  • Chloro Substituent (-Cl): The chlorine atom on the benzene ring is an electron-withdrawing group, which can influence the reactivity of the entire ring system. It is generally stable but could potentially be displaced under harsh nucleophilic conditions, though this is less common than amide hydrolysis or ring oxidation.

Q2: What are the recommended general storage and handling conditions for this compound?

A2: Based on its structure, 2-(5-Chloro-1H-indazol-3-yl)acetamide should be stored under controlled conditions to minimize degradation. The standard recommendation is to store it sealed in a dry environment at room temperature.[1] For long-term storage or as a precautionary measure, storing it in a desiccator, protected from light, and at a reduced temperature (2-8°C) is advisable. Always handle the material in a well-ventilated area.

Q3: My compound appears to be degrading in a solution with methanol. Is this expected?

A3: While acetonitrile is often the preferred co-solvent for stability studies, methanol can sometimes participate in reactions, especially under photolytic conditions where methoxy radicals can form.[2] If you observe unexpected degradation in methanol, especially during photostability tests, consider switching to acetonitrile or another aprotic solvent to determine if the degradation is an artifact of the solvent system.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This section provides a structured approach to these studies, formatted by stress condition, with common troubleshooting scenarios.

Workflow for a Typical Forced Degradation Study

The following diagram outlines the logical flow of a comprehensive forced degradation study, from initial setup to analysis and characterization.

G cluster_setup Phase 1: Preparation cluster_stress Phase 2: Stress Conditions (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis & Characterization start Start: Define Study (Compound in Solution/Solid) prep_samples Prepare Samples: - Test Sample - Placebo/Excipients - Dark Control (for Photo) start->prep_samples stress_hydro Hydrolytic (Acid, Base, Neutral) prep_samples->stress_hydro stress_oxi Oxidative (e.g., H₂O₂) prep_samples->stress_oxi stress_photo Photolytic (UV/Vis Light) prep_samples->stress_photo stress_therm Thermal (Heat, Humidity) prep_samples->stress_therm neutralize Neutralize/Quench (if applicable) stress_hydro->neutralize stress_oxi->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV) stress_photo->analyze stress_therm->analyze neutralize->analyze decision Degradation Observed? analyze->decision characterize Characterize Degradants (LC-MS, NMR) decision->characterize Yes no_degradation Report as Stable Under Condition decision->no_degradation No end End: Stability Profile Established characterize->end no_degradation->end

Caption: Workflow for conducting forced degradation studies.

1. Hydrolytic Degradation
  • Core Concept: Examines stability in the presence of water across a pH range. The primary liability for 2-(5-Chloro-1H-indazol-3-yl)acetamide is the hydrolysis of the amide bond.

  • Troubleshooting & FAQs:

    • Q: I see significant degradation under basic conditions (e.g., 0.1 M NaOH) but very little in acidic conditions (e.g., 0.1 M HCl). Is this normal?

      • A: Yes, this is highly expected. Amide hydrolysis is strongly catalyzed by hydroxide ions. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia. This pathway is generally much more efficient than acid-catalyzed hydrolysis for primary amides.

    • Q: My sample degraded almost completely in 0.1 M NaOH at 60°C. How can I get meaningful data?

      • A: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to identify the primary degradation products without completely destroying the parent molecule. If degradation is too rapid, you must reduce the stress level. Try one or more of the following:

        • Lower the temperature (e.g., conduct the study at room temperature).

        • Reduce the concentration of the base (e.g., use 0.01 M NaOH).

        • Decrease the exposure time.

    • Q: What is the expected degradation product from hydrolysis?

      • A: The most probable degradation product is the corresponding carboxylic acid: 2-(5-Chloro-1H-indazol-3-yl)acetic acid .

2. Oxidative Degradation
  • Core Concept: Assesses the molecule's susceptibility to oxidation, often using hydrogen peroxide (H₂O₂).

  • Troubleshooting & FAQs:

    • Q: I used 3% H₂O₂ and saw no degradation. Does this confirm my compound is stable to oxidation?

      • A: Not necessarily. While it indicates stability to this specific condition, some molecules are resistant to peroxide but may degrade via other oxidative mechanisms (e.g., autoxidation in the presence of metal ions or atmospheric oxygen). According to guidelines, you can try stronger conditions, such as using up to 30% H₂O₂ or increasing the temperature, to ensure a thorough investigation.[3]

    • Q: What are potential sites of oxidation on the molecule?

      • A: The indazole ring is the most likely site for oxidation. Oxidation could lead to the formation of N-oxides or hydroxylated species on the aromatic rings. Characterization by mass spectrometry is crucial to identify the addition of oxygen atoms.

3. Photolytic Degradation
  • Core Concept: Evaluates the impact of light exposure, as specified by ICH guideline Q1B.[4][5]

  • Troubleshooting & FAQs:

    • Q: My solid compound turned slightly yellow upon exposure to UV light, but my HPLC analysis shows >99% purity. How do I interpret this?

      • A: This suggests the formation of a minor but highly chromophoric (colored) degradation product. While the overall mass loss of the parent drug is negligible, the color change is still an important stability parameter to report. Ensure your analytical method can separate this impurity, even if it's present at a very low level.

    • Q: My solution turned cloudy during the photostability study. What should I do?

      • A: Cloudiness or precipitation indicates that a degradation product may be insoluble in your chosen solvent system. You should attempt to dissolve the sample in a stronger solvent before analysis or use a different analytical technique to characterize the precipitate. Always compare with a "dark control" (an identical sample protected from light) to confirm the change is light-induced.[4]

4. Thermal Degradation
  • Core Concept: Tests stability at elevated temperatures, often in both solid and solution states.

  • Troubleshooting & FAQs:

    • Q: What temperature should I use for thermal stress testing?

      • A: A common starting point is to use temperatures in increments above accelerated stability conditions (e.g., 50°C, 60°C, or even higher, like 80°C).[6] The goal is to find a temperature that induces some degradation over a reasonable timeframe (e.g., a few days to a week). For solid-state testing, it is also useful to conduct the study under high humidity conditions (e.g., 75% RH) to assess the combined effect.

    • Q: Can thermal stress cause interactions with excipients in a formulation?

      • A: Absolutely. Thermal studies are critical for assessing drug-excipient compatibility. An excipient that seems inert at room temperature might react with the drug substance at elevated temperatures.[7] Always run controls of the drug substance alone and the excipients alone to identify interaction products.

Part 3: Predicted Degradation Pathways & Analytical Protocols
Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are the most probable under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 2-(5-Chloro-1H-indazol-3-yl)acetamide (Parent Compound) Hydrolysis_Product 2-(5-Chloro-1H-indazol-3-yl)acetic acid + NH₃ Parent->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product1 N-Oxide derivatives (on Indazole ring) Parent->Oxidation_Product1 [O] Oxidation_Product2 Hydroxylated derivatives (on aromatic rings) Parent->Oxidation_Product2 [O]

Caption: Predicted degradation pathways for the compound.

Summary of Forced Degradation Conditions

This table provides a standardized set of starting conditions for your experiments, based on ICH guidelines.

Stress TypeConditionTypical DurationKey Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursAmide Hydrolysis
Base Hydrolysis 0.01 M NaOH at RT2 - 8 hoursAmide Hydrolysis
Oxidation 3% H₂O₂ at RT24 hoursRing Oxidation, N-Oxidation
Thermal (Solid) 80°C / 75% RH7 daysDecomposition/Interaction
Thermal (Solution) 60°C in chosen solvent48 hoursSolvolysis/Decomposition
Photostability ICH Q1B specified lightSee ICH Q1B[4]Photolytic cleavage, oxidation
Protocol 1: General Procedure for Forced Degradation in Solution
  • Preparation: Prepare a stock solution of 2-(5-Chloro-1H-indazol-3-yl)acetamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • For hydrolysis , mix 1 part stock solution with 1 part of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • For oxidation , mix 1 part stock solution with 1 part of 6% H₂O₂ (to achieve a final concentration of 3%).

  • Incubation: Place the stressed samples in a controlled environment (e.g., water bath or oven at the desired temperature) for the specified duration. Include a control sample (stock solution with water instead of stressor) kept at the same temperature.

  • Quenching: After the incubation period, cool the samples to room temperature. For acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively. This is a critical step to prevent further degradation during analysis.

  • Analysis: Dilute the samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Sample Preparation: Place the drug substance directly in a suitable container (e.g., quartz). For solutions, use a concentration similar to that in Protocol 1. Prepare a "dark control" sample by wrapping an identical sample completely in aluminum foil.[5]

  • Exposure: Place the sample and the dark control in a photostability chamber.

  • ICH Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Analysis: After exposure, prepare the solid or solution samples for analysis as described in Protocol 1 and compare the chromatograms of the exposed sample, the dark control, and an unexposed control.

References
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]

  • Al-Qaim, F. F., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Khodot, E. N., & Rakitin, O. A. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Khodot, E. N., & Rakitin, O. A. (2017). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • Wroblewska, K., et al. (2024). Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

  • Al-Qaim, F. F., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. ResearchGate. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. [Link]

  • International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Elias, R. J., et al. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Waterman, K. C. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

Sources

Optimization

Technical Support Center: 2-(5-Chloro-1H-indazol-3-yl)acetamide Synthesis

The following technical guide addresses the optimization of reaction conditions for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide . This content is structured for researchers requiring high-purity synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide . This content is structured for researchers requiring high-purity synthesis and process scalability.

Executive Summary & Molecule Profile

Target Molecule: 2-(5-Chloro-1H-indazol-3-yl)acetamide Core Scaffold: 5-Chloro-1H-indazole Functional Handle: C3-Acetamide side chain (


)
Primary Application:  Intermediate for PARP inhibitors, male contraceptive analogs (e.g., Gamendazole derivatives), and kinase inhibitors.

This guide prioritizes the direct amidation of 2-(5-chloro-1H-indazol-3-yl)acetic acid , as this is the most reliable pathway for laboratory to pilot-scale synthesis. While dehydration of the oxime or hydration of the nitrile are valid routes, the carboxylic acid precursor is commercially stable and allows for finer control over impurity profiles.[1]

Critical Reaction Workflows

Protocol A: The CDI "One-Pot" Method (Recommended)

Best for: Avoiding urea byproducts and difficult chromatography.

The Logic: Standard carbodiimide couplings (EDC/DCC) often generate urea byproducts that co-precipitate with indazole derivatives due to similar solubility profiles.[1] Using 1,1'-Carbonyldiimidazole (CDI) generates only


 and imidazole (water-soluble) as byproducts, simplifying workup to a filtration step.[1]

Optimized Conditions:

Parameter Recommendation Scientific Rationale
Solvent Anhydrous DMF or DMAc Indazoles possess poor solubility in DCM/THF.[1] DMF ensures homogeneity, preventing "clumping" of the activated intermediate.[1]
Stoichiometry 1.1 equiv CDI Slight excess ensures complete activation of the carboxylic acid without promoting N1-acylation of the indazole ring.[1]

| Ammonia Source | Ammonium Acetate (


) or 

(g) | Solid

is easier to handle than gas and releases ammonia in situ upon heating, controlling the rate of reaction.[1] | | Temperature |

| Activation at

prevents racemization (if chiral) and decomposition.[1] Amidation requires mild heat in DMF.[1] |
Protocol B: The "Jacobson" Cyclization (Scale-Up Alternative)

Best for: Industrial scale where raw material cost of the indazole acid is prohibitive.

This route constructs the indazole ring after the amide is formed, avoiding the handling of expensive heterocycles.[1]

  • Start: 2-Amino-5-chlorophenylacetamide.

  • Reagent: tert-Butyl nitrite (t-BuONO) + Acetic Anhydride.[1][2]

  • Mechanism: Diazotization followed by spontaneous intramolecular cyclization.[1]

Visualizing the Mechanism & Workflow

The following diagram outlines the decision logic for selecting the correct activation pathway and troubleshooting common failure points.

G Start Starting Material: (5-Chloro-1H-indazol-3-yl)acetic acid Activation Activation Step (CDI vs. EDC/HOBt) Start->Activation Dissolve in DMF Intermediate Reactive Acyl Imidazole (Intermediate) Activation->Intermediate CO2 Release Fail_Solubility Issue: Precipitation (Incomplete Reaction) Activation->Fail_Solubility Solvent: DCM/THF Fail_N_Acyl Issue: N1-Acylation (Dimer Formation) Activation->Fail_N_Acyl Excess Reagent/Heat Amidation Nucleophilic Attack (NH4OAc / NH3) Intermediate->Amidation + Ammonia Source Product Target: 2-(5-Chloro-1H-indazol-3-yl)acetamide Amidation->Product Workup

Caption: Logical flow for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide, highlighting critical branching points for failure modes.

Troubleshooting & FAQs

Q1: "My reaction mixture turned into a thick slurry, and conversion stopped at 50%. What happened?"

Diagnosis: Solubility Failure.[1] The Science: The 5-chloro-indazole core is highly crystalline and rigid. In solvents like Dichloromethane (DCM) or Diethyl Ether, the intermediate acyl-imidazole or activated ester precipitates out of solution before the ammonia can react with it.[1] This "encapsulation" stops the kinetics.[1] Solution:

  • Switch solvent to DMF (Dimethylformamide) or NMP .[1]

  • If you must use a lower boiling solvent, add LiCl (Lithium Chloride) as a chaotropic agent to break up aggregates and improve solubility.[1]

Q2: "I am seeing a byproduct with M+ mass of [Target + Target - 18]. Is this a dimer?"

Diagnosis: N1-Acylation (Self-Coupling).[1] The Science: The N-H proton on the indazole ring (pKa ~14) is nucleophilic.[1] If you use a highly reactive coupling agent (like acid chlorides) or excess CDI at high temperatures, the activated acetic acid side chain of one molecule can attack the N1-position of another molecule. Solution:

  • Reverse Addition: Add the activated acid slowly to the ammonia solution, rather than adding ammonia to the acid. This ensures the amine is always in excess relative to the activated species.[1]

  • Protection: If the problem persists, protect the N1 position with a THP (Tetrahydropyranyl) or Boc group before amidation, then deprotect with mild acid (HCl/MeOH) post-reaction.[1]

Q3: "The product co-elutes with urea byproducts when using EDC. How do I purify it?"

Diagnosis: Purification artifact. The Science: Indazole acetamides often have similar polarity to urea byproducts (e.g., DCU/EDU) generated by carbodiimides.[1] Solution:

  • Switch to Protocol A (CDI): The byproduct is imidazole, which is water-soluble.[1] Pour the DMF reaction mixture into ice water (

    
     volume). The product should precipitate as a white solid, while imidazole remains in the aqueous phase.[1]
    
  • Recrystallization: If you must use EDC, do not column. Recrystallize the crude solid from Acetonitrile/Water (9:1) . The urea is usually more soluble in the organic fraction, while the indazole acetamide crystallizes out upon cooling.[1]

Q4: "Can I start from the nitrile (5-Chloro-1H-indazol-3-yl)acetonitrile instead?"

Answer: Yes, but be cautious of hydrolysis.[1] Protocol: Use the Parkins Hydration method.[1]

  • Reagents:

    
     (catalytic) in Ethanol/Water.[1]
    
  • Why: Acidic hydrolysis (

    
    ) often converts the nitrile all the way to the carboxylic acid.[1] Platinum catalysis stops selectively at the primary amide.[1]
    

References

  • Indazole Scaffold Properties : PubChem. (2025).[1] 5-Chloro-1H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Amidation Strategy : Kanwal, et al. (2016).[1][3] A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan.[1][3] (Analogous chemistry for Indole/Indazole acetic acids). Retrieved from [Link]

  • Indazole Reactivity : Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for N1 vs N2 tautomerism and reactivity).

Sources

Troubleshooting

"2-(5-Chloro-1H-indazol-3-yl)acetamide" avoiding common side reactions

Ticket Subject: Synthesis Optimization & Stability Assurance Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The Molecule & Its Challenges 2-(5-Chloro-1H-indazol-3-yl)acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Synthesis Optimization & Stability Assurance

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The Molecule & Its Challenges

2-(5-Chloro-1H-indazol-3-yl)acetamide is a critical pharmacophore, often serving as a scaffold for PARP inhibitors, kinase inhibitors, and antiglycolytic agents (analogous to Lonidamine).

While the 5-chloroindazole core is robust, the 3-position acetamide side chain introduces specific vulnerabilities. Researchers frequently encounter three distinct failure modes:

  • Regio-scrambling: Inadvertent alkylation/acylation at the N1 vs. N2 nitrogen during synthesis.

  • Nitrile Dehydration: Unwanted conversion of the acetamide (-CONH₂) to a nitrile (-CN) under activating conditions.

  • N1-Autoacylation: The indazole NH competing as a nucleophile during amide coupling.

This guide provides the protocols to bypass these "silent killers" of yield and purity.

Critical Failure Modes & Troubleshooting
Module A: The "Dual Nitrogen" Dilemma (N1 vs. N2)

The Science: Indazoles exhibit annular tautomerism. The 1H-tautomer (N1-H) is thermodynamically favored (aromatic stability), while the 2H-tautomer (N2-H) is often kinetically favored during substitution reactions due to lone pair availability.[1]

  • The Risk: If you are synthesizing the core via alkylation, you may isolate the N2-isomer. If you are coupling the amide, the N1-nitrogen can act as a nucleophile, reacting with your coupling agent.

Corrective Action (Synthesis):

  • Thermodynamic Control: If synthesizing the core, perform reactions in protic solvents (e.g., Ethanol/HCl) or at high temperatures to favor the 1H-isomer.

  • Transient Protection: When modifying the side chain (e.g., converting the acid to the amide), the N1-H should ideally be protected (e.g., THP, SEM, or Boc). If protection is impossible, use excess ammonia/amine source. N1-acyl indazoles are labile; excess amine will cleave the N1-acyl group, restoring the 1H-indazole while forming the desired stable side-chain amide.

Module B: The Dehydration Trap (Nitrile Formation)

The Science: Primary acetamides are precursors to nitriles. Using thionyl chloride (


) or phosphorus oxychloride (

) to activate the precursor acid (2-(5-chloro-1H-indazol-3-yl)acetic acid) often leads to the nitrile (2-(5-chloro-1H-indazol-3-yl)acetonitrile) if heating is unregulated.

Corrective Action:

  • Avoid: Refluxing

    
    .
    
  • Preferred Protocol: Use CDI (1,1'-Carbonyldiimidazole) . It activates the carboxylic acid to an acyl imidazole, which reacts cleanly with ammonium hydroxide to form the acetamide without dehydrating conditions.

Validated Synthetic Workflow

Objective: Conversion of 2-(5-Chloro-1H-indazol-3-yl)acetic acid to 2-(5-Chloro-1H-indazol-3-yl)acetamide without side reactions.

Methodology: The Mild CDI Route

StepReagentConditionsMechanistic Purpose
1. Activation CDI (1.2 equiv)THF, Anhydrous, 0°C to RT, 1hForms reactive acyl-imidazole intermediate. Avoids acidic dehydration.
2. Amidation

(28% aq) or

(gas)
0°C, 2hNucleophilic attack by ammonia. Aqueous ammonia is safe here because acyl imidazoles are hydrolytically stable enough to react with

faster than

.
3. Workup 1M HCl washCold washRemoves imidazole byproduct and unreacted starting material.
4. Purification Ethanol RecrystallizationReflux -> CoolIndazoles crystallize well from EtOH; removes trace nitrile.
Visualizing the Reaction Pathways

The following diagram illustrates the "Happy Path" (Amide formation) versus the "Failure Modes" (Nitrile dehydration and N1-Acylation).

IndazoleReaction Start Precursor: (5-Chloro-1H-indazol-3-yl)acetic acid Activation Activation (CDI or SOCl2) Start->Activation Intermediate Activated Species (Acyl Imidazole or Acid Chloride) Activation->Intermediate Target TARGET: 2-(5-Chloro-1H-indazol-3-yl)acetamide Intermediate->Target + NH3 (Mild, <40°C) Side_Nitrile SIDE PRODUCT: Nitrile (Dehydration) Intermediate->Side_Nitrile + SOCl2 (Reflux/Heat) Side_N1Acyl SIDE PRODUCT: N1-Acyl Indazole (Unstable Dimer) Intermediate->Side_N1Acyl Attack by Indazole N1 (Low NH3 conc.) Side_N1Acyl->Target + Excess NH3 (Cleavage of N1-acyl)

Caption: Pathway analysis showing how mild ammonolysis avoids nitrile formation and corrects transient N1-acylation.

FAQ: Troubleshooting & Stability

Q1: My product has a lower melting point than reported. What impurity is likely?

  • Diagnosis: It is likely the Nitrile derivative.

  • Test: Check IR spectroscopy. A sharp peak at ~2250 cm⁻¹ confirms the presence of a nitrile group (-CN).

  • Fix: Recrystallize from Ethanol/Water. The amide is more polar and will crystallize differently than the nitrile.

Q2: I see a "dimer" in my LC-MS during the reaction. Is the batch ruined?

  • Diagnosis: This is likely the N1-Acyl species (where one indazole molecule has acylated the nitrogen of another).

  • Fix: Do not stop the reaction. Add more ammonia/ammonium hydroxide and stir longer. The N1-amide bond is chemically weaker than the side-chain amide. Excess ammonia will cleave the "dimer" back to the desired product.

Q3: Can I use Palladium catalysis (Suzuki/Buchwald) on this molecule?

  • Warning: The 5-Chloro group is potentially reactive under Pd-catalysis.

  • Guidance: If you need to functionalize the amide nitrogen using Pd-catalysis, the 5-Cl position might compete. Use ligands that are highly selective for the specific activation you need, or use the 5-Bromo analog if you intend to react the halogen, as Cl is often too inert for standard conditions but reactive enough for "promiscuous" high-energy catalysts.

References & Authoritative Sources
  • Indazole Tautomerism & Reactivity:

    • Topic: Thermodynamic preference for 1H-indazole vs 2H-indazole.[1][2]

    • Source:RSC Advances, 2024.[3] "Development of a selective and scalable N1-indazole alkylation."

    • Link:

  • Amide Synthesis via Acid Chlorides/CDI:

    • Topic: Avoiding dehydration during amide formation; use of mild coupling agents.

    • Source:Journal of Organic Chemistry, "Amide Synthesis by Acylation" (General Review).

    • Link:

  • Indazole Synthesis Reviews:

    • Topic: General synthetic strategies for 3-substituted indazoles.[2][4]

    • Source:National Institutes of Health (PMC), "Indazole – an emerging privileged scaffold."

    • Link:

Sources

Optimization

"2-(5-Chloro-1H-indazol-3-yl)acetamide" improving assay reproducibility

Technical Support Center: Enhancing Biochemical Assay Reproducibility A Note to Our Valued Researchers: Your query regarding the specific application of "2-(5-Chloro-1H-indazol-3-yl)acetamide" for improving assay reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Biochemical Assay Reproducibility

A Note to Our Valued Researchers: Your query regarding the specific application of "2-(5-Chloro-1H-indazol-3-yl)acetamide" for improving assay reproducibility has been duly noted. Following a comprehensive review of the current scientific literature, we have found that while this compound and its derivatives are recognized for a range of biological activities, including anti-tumor and anti-inflammatory properties, their specific use as a tool to enhance assay reproducibility is not documented.[1]

This guide, therefore, pivots to address the broader and critical challenge of achieving high reproducibility in biochemical assays. We will delve into the fundamental principles, common pitfalls, and actionable troubleshooting strategies that are universally applicable. The expertise shared here is grounded in established best practices for assay development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in my biochemical assays?

A: Assay variability can be broadly categorized into three main sources:

  • Reagent-Related Variability: This includes inconsistencies in reagent quality, preparation, storage, and handling. The stability of enzymes, antibodies, and chemical compounds can be a major factor.

  • Process-Related Variability: This pertains to the experimental workflow itself. Variations in incubation times, temperature, pipetting techniques, and the order of reagent addition can introduce significant errors.

  • System-Related Variability: This involves the instrumentation and data analysis methods. Improper calibration of plate readers, spectrophotometers, or liquid handlers, as well as inconsistent data processing, can lead to skewed results.

Q2: How can I minimize variability originating from my reagents?

A: Meticulous reagent management is paramount. Here are some key strategies:

  • Standardize Reagent Preparation: Prepare large batches of buffers and stock solutions to be used across multiple experiments. Ensure complete dissolution and correct pH adjustment.

  • Aliquot and Store Properly: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade sensitive molecules like enzymes and antibodies. Store all reagents at their recommended temperatures and protect light-sensitive compounds from light.

  • Implement Quality Control: For each new batch of a critical reagent, perform a qualification experiment to ensure it performs comparably to previous batches. This is especially important for biological reagents like enzymes and antibodies, which can have significant lot-to-lot variability.

Troubleshooting Guide: Common Assay Pitfalls

This section addresses specific issues you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: High Well-to-Well Variation in Plate-Based Assays

Symptoms: You observe a high coefficient of variation (CV%) among replicate wells that should be identical.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Pipetting:

    • Action: Review and standardize your pipetting technique. Use calibrated pipettes and ensure they are used within their optimal volume range. For multi-channel pipetting, ensure all channels are aspirating and dispensing liquid consistently.

    • Pro-Tip: Employ a reverse pipetting technique for viscous solutions to improve accuracy.

  • Edge Effects:

    • Action: Avoid using the outer wells of a microplate, as they are more susceptible to evaporation and temperature fluctuations. If you must use the entire plate, fill the outer wells with a buffer or water to create a humidity barrier.

  • Inadequate Mixing:

    • Action: Ensure thorough mixing of reagents in each well after addition. Use a plate shaker at a standardized speed and duration. Be cautious not to splash contents into adjacent wells.

Issue 2: Drift in Signal Over the Course of a Plate Reading

Symptoms: You notice a systematic increase or decrease in the signal as the plate reader progresses from the first well to the last.

Possible Causes & Troubleshooting Steps:

  • Reagent Instability:

    • Action: The reaction may be proceeding too quickly or one of the reagents may be degrading over the time it takes to read the plate. Consider using a stop solution to halt the reaction before reading. Alternatively, if the kinetics are critical, ensure the plate reading time is minimized and consistent for all plates.

  • Temperature Fluctuations:

    • Action: Allow all reagents and the plate to equilibrate to the assay temperature before starting the experiment. If the assay is temperature-sensitive, consider using a temperature-controlled plate reader.

Experimental Protocols

Protocol 1: Preparation and Handling of a Lyophilized Compound

This protocol provides a general framework for handling a compound like "2-(5-Chloro-1H-indazol-3-yl)acetamide," for which solubility and stability information may be limited.

Objective: To prepare a stock solution of a test compound with maximal accuracy and stability.

Materials:

  • Lyophilized compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Pre-Weighing Preparations: Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a draft-free environment.

  • Solubilization: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration. For compounds with unknown solubility, start with a small volume of solvent and incrementally add more while vortexing until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-retention tubes. Store at -20°C or -80°C, protected from light.

  • Documentation: Record the compound name, CAS number (e.g., 887145-79-1 for 2-(5-Chloro-1H-indazol-3-yl)acetamide), stock concentration, date of preparation, and solvent used.[2]

Data Presentation

Table 1: Example of an Assay Performance Summary

ParameterAcceptance CriteriaAssay ResultPass/Fail
Intra-Assay Precision (CV%) < 15%8.5%Pass
Inter-Assay Precision (CV%) < 20%12.3%Pass
Z'-factor > 0.50.72Pass
Signal-to-Background Ratio > 510.2Pass

Visualizing Workflows and Concepts

Assay_Troubleshooting_Workflow cluster_0 Identify Issue cluster_1 Categorize Problem cluster_2 Investigate & Resolve cluster_3 Validate Solution start High Assay Variability cat Reagent, Process, or System? start->cat reagent Check Reagent Stability Validate New Lots cat->reagent Reagent process Standardize Pipetting Optimize Incubation Times cat->process Process system Calibrate Instruments Standardize Data Analysis cat->system System validate Re-run Assay with Controls reagent->validate process->validate system->validate

Caption: A logical workflow for troubleshooting high variability in biochemical assays.

References

  • American Elements. (n.d.). 2-(5-Chloro-1H-indazol-3-yl)acetamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide

Welcome to the technical support center for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and ensuring a robust, scalable process.

The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, with many compounds progressing to clinical and commercial stages.[1][2] However, scaling these processes introduces challenges not always apparent at the lab scale, including reaction kinetics, heat transfer, impurity profiles, and materials handling.[3][4] This document addresses these challenges in a practical, question-and-answer format based on field-proven insights.

Overall Synthetic Workflow

The most common and scalable synthetic approach to 2-(5-Chloro-1H-indazol-3-yl)acetamide is a two-stage process. First, the construction of the core heterocyclic intermediate, 5-chloro-1H-indazole-3-carboxylic acid. Second, the formation of the acetamide via a coupling reaction.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Amide Formation A 2-Amino-5-chlorobenzoic acid (or related precursor) B Diazotization & Cyclization A->B C Intermediate: 5-Chloro-1H-indazole-3-carboxylic acid B->C D Activation of Carboxylic Acid C->D Purified Intermediate E Amidation with Ammonia Source D->E F Product: 2-(5-Chloro-1H-indazol-3-yl)acetamide E->F

Caption: High-level workflow for the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during development and scale-up.

Stage 1: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid

The formation of the indazole ring is the most critical and often challenging part of the synthesis. Many methods exist, but a common route involves the diazotization of an ortho-substituted aniline followed by cyclization.[5][6]

Question 1: My indazole cyclization yield is low and I'm observing significant tar formation upon scale-up. What's happening?

Answer: This is a classic heat transfer problem. Diazotization reactions are highly exothermic. At the lab scale, a simple ice bath provides sufficient cooling. At larger scales, the surface-area-to-volume ratio decreases dramatically, making it difficult to dissipate heat effectively.

  • Causality: An uncontrolled temperature spike (exotherm) during the addition of sodium nitrite can lead to the decomposition of the diazonium salt intermediate, resulting in tarry byproducts and reduced yield.

  • Solutions:

    • Reverse Addition: Add the aniline solution to the acidic sodium nitrite solution. This keeps the diazonium intermediate concentration low at any given time.

    • Jacketed Reactor Control: Ensure your reactor has adequate cooling capacity. Perform a heat-flow calorimetry study during development to understand the thermal profile.

    • Slow, Sub-surface Addition: Add the reagent slowly and below the surface of the reaction mixture to ensure immediate mixing and temperature dispersion. Monitor the internal temperature, not just the jacket temperature.

Question 2: I am isolating the wrong regioisomer. How can I improve the selectivity of the cyclization?

Answer: Regiocontrol in indazole synthesis is a known challenge and is highly dependent on the precursors and reaction conditions.[7][8]

  • Causality: The cyclization mechanism can proceed through different pathways, especially with precursors that have competing reaction sites. For example, starting from an o-aminobenzonitrile derivative and using hydrazine can lead to different isomers depending on the conditions.[9]

  • Self-Validating Protocol:

    • Precursor Selection: The choice of starting material is paramount. Syntheses starting from precursors where the key functionalities are already in place, such as derivatives of o-nitroacetophenone, often offer better regiocontrol.[5]

    • pH Control: The pH of the reaction medium can significantly influence the cyclization pathway. Maintain strict pH control during the reaction and workup.

    • Solvent Effects: Experiment with different solvent systems during the optimization phase. A solvent change can alter the transition state energies of competing pathways, favoring one isomer over another.

G Start Low Yield or Impurities in Indazole Formation? CheckTemp Was the internal temperature < 5°C during diazotization? Start->CheckTemp CheckReagents Are reagents (NaNO₂, Hydrazine) fresh and properly assayed? CheckTemp->CheckReagents Yes Sol_Temp Solution: Improve heat transfer. Use slow, sub-surface addition. Consider reverse addition. CheckTemp->Sol_Temp No CheckpH Was pH strictly controlled during cyclization/workup? CheckReagents->CheckpH Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Store hydrazine under nitrogen. CheckReagents->Sol_Reagents No Sol_pH Solution: Implement in-process pH monitoring. Buffer the reaction if necessary. CheckpH->Sol_pH No NoIssue Issue likely in downstream processing. CheckpH->NoIssue Yes

Caption: Troubleshooting logic for the indazole formation stage.

Stage 2: Amide Formation

Converting the carboxylic acid to the primary amide is generally straightforward, but presents its own set of challenges related to reagent choice, cost, and purification at scale.

Question 3: My amide coupling reaction is sluggish, and I'm recovering mostly starting material. What should I do?

Answer: This points to inefficient activation of the carboxylic acid. Directly reacting a carboxylic acid with an ammonia source is often ineffective without an activating agent, as it simply forms an ammonium salt.[10][11]

  • Causality: The carboxylate is a poor leaving group. A coupling reagent is required to convert the hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by ammonia.

  • Solutions:

    • Form the Acid Chloride: A robust method is to convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is highly reactive and will readily react with an ammonia source.[12] Safety Note: This generates HCl and/or SO₂ gas and must be done in a well-ventilated area with appropriate scrubbing.

    • Use a Peptide Coupling Reagent: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU are effective but can be expensive for large-scale manufacturing.[11] They are excellent for process development due to their mild conditions.

    • Temperature: If using a direct thermal condensation method (heating the ammonium salt), temperatures above 100°C are often required to drive off water, which may not be suitable for all substrates.[10]

Question 4: I'm trying to make the primary amide from the acid chloride, but I'm getting a significant amount of methyl ester as a byproduct. Why?

Answer: This is a classic competitive reaction problem. Your solvent is acting as a nucleophile.

  • Causality: You are likely using methanol as a solvent for your ammonia source (e.g., 7N NH₃ in methanol).[12] Methanol is a nucleophile and can compete with ammonia to attack the highly reactive acid chloride, forming the methyl ester byproduct. At scale, where mixing and localized concentrations can be less ideal, this side reaction becomes more prominent.

  • Solutions:

    • Change the Ammonia Source: Use aqueous ammonium hydroxide. Quench the acid chloride solution (in a water-miscible solvent like THF or acetone) into a cold, stirred, excess of ammonium hydroxide. The reaction is usually instantaneous.

    • Change the Solvent: If you must use a non-aqueous system, use a non-nucleophilic solvent like THF, DCM, or MTBE. You can use ammonia gas bubbled through the solution or use a solution of ammonia in a compatible solvent like THF or dioxane.[12]

Data Presentation: Comparison of Amide Coupling Strategies for Scale-Up
StrategyActivating AgentProsConsScale-Up Recommendation
Acid Chloride SOCl₂, (COCl)₂High reactivity, low cost, simple reaction.Generates corrosive acidic off-gas; moisture sensitive.Excellent. A workhorse for large-scale synthesis. Requires robust engineering controls for off-gas scrubbing.
Peptide Coupling EDC, DCC, HATUMild conditions, high yields, fewer side reactions.High cost, complex byproducts (e.g., DCU) can complicate purification.[11]Good for development & high-value products. Cost can be prohibitive for commodity chemicals.
Direct Thermal None (Heat)No additional reagents, atom economical.Requires high temperatures (>100°C), potential for degradation, not universally applicable.[10]Situational. Only viable if the substrate is thermally stable and the reaction proceeds cleanly.
Experimental Protocol: Scalable Synthesis via the Acid Chloride Route

This protocol is a self-validating system designed for robustness.

Part A: Preparation of 5-Chloro-1H-indazole-3-carbonyl chloride

  • Setup: Charge a dry, inerted, jacketed reactor with 5-Chloro-1H-indazole-3-carboxylic acid (1.0 eq) and dichloromethane (DCM, 5-10 volumes).

  • Inerting: Ensure the system is under a positive pressure of nitrogen. Moisture will quench the reaction.

  • Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.02 eq). Causality: DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Addition: Cool the slurry to 0-5°C. Slowly add thionyl chloride (1.2-1.5 eq) sub-surface over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Warm the mixture to 20-25°C and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Workup: Once complete, concentrate the reaction mixture under vacuum to remove excess SOCl₂ and DCM, co-evaporating with fresh DCM or THF if necessary. The resulting crude acid chloride is typically used directly in the next step.

Part B: Amidation to 2-(5-Chloro-1H-indazol-3-yl)acetamide

  • Setup: In a separate reactor, charge concentrated ammonium hydroxide (28-30%, 5-10 eq) and cool to 0-5°C.

  • Addition (Quench): Dissolve the crude acid chloride from Part A in a minimal amount of a water-miscible, non-nucleophilic solvent like THF or acetone. Slowly add this solution to the vigorously stirred, cold ammonium hydroxide solution, maintaining the temperature below 15°C.

  • Precipitation: The product will precipitate upon addition. Stir the resulting slurry for 1-2 hours at 0-10°C to ensure complete reaction and crystallization.

  • Isolation: Filter the solid product. Wash the cake thoroughly with cold water until the filtrate is neutral pH to remove excess ammonia and any salts.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

References
  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide or its salts. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Retrieved from [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • PMC. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. Retrieved from [Link]

Sources

Optimization

"2-(5-Chloro-1H-indazol-3-yl)acetamide" minimizing batch-to-batch variability

Batch Consistency & Process Optimization Guide Executive Summary: The Variability Challenge 2-(5-Chloro-1H-indazol-3-yl)acetamide is a critical intermediate scaffold, often utilized in the synthesis of non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Batch Consistency & Process Optimization Guide

Executive Summary: The Variability Challenge

2-(5-Chloro-1H-indazol-3-yl)acetamide is a critical intermediate scaffold, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors (e.g., Lonidamine analogs), and ion channel modulators.

Batch-to-batch variability in this compound typically stems from three thermodynamic and kinetic competitors:

  • Annular Tautomerism: The shift between 1H- and 2H-indazole forms, which alters solubility and crystal packing.

  • Regioisomeric Impurities: If synthesized via alkylation, N1 vs. N2 selectivity is a frequent failure point.

  • Polymorphism: The acetamide tail (

    
    ) is prone to forming multiple hydrogen-bonding networks, leading to distinct polymorphs with varying melting points and dissolution rates.
    

This guide provides a self-validating troubleshooting system to stabilize your production or purification workflow.

Critical Process Parameters (CPPs) & Logic

To ensure reproducibility, you must control the "Invisible Variables" often missed in standard SOPs.

ParameterCriticalityScientific RationaleRecommended Control
pH at Precipitation High Indazoles are amphoteric. The pKa of the indazole NH (~14) and the amide (~15) mean the molecule is neutral in most ranges, but protonation of the N2 position at low pH (< 2.0) can trap acid salts.Maintain pH 6.5–7.5 during final isolation to ensure the free base form.
Cooling Rate High Rapid cooling traps metastable polymorphs and occludes solvent (solvates) in the acetamide lattice.Controlled cooling ramp: 0.5°C/min with seeding at supersaturation point.
Residual Hydrazine Critical If synthesized via hydrazine cyclization of isatins, residual hydrazine is genotoxic and can catalyze degradation.Quantify via HPLC-UV derivatization. Limit < 10 ppm.
Drying Temp Medium High heat (>60°C) can cause surface amidation loss (dehydration to nitrile) or tautomer shifts if solvent is present.Vacuum dry at 45°C max until LOD < 0.5%.
Troubleshooting Guides (Q&A Format)
Scenario A: "My melting point fluctuates by >5°C between batches."

Diagnosis: This is the hallmark of Polymorphic Tautomerism . The 1H-indazole form is thermodynamically favored, but rapid precipitation often co-crystallizes the 2H-form or amorphous content. The acetamide side chain also creates potential for multiple H-bond donors/acceptors.

Corrective Protocol:

  • Solvent Swap: Avoid protic solvents (Ethanol/Methanol) for the final recrystallization if variability persists. Switch to an Aprotic/Non-polar system (e.g., Ethyl Acetate/Heptane).

  • The "Slurry Age" Step: Do not filter immediately after precipitation. Hold the slurry at 5°C for 4–6 hours. This allows Ostwald ripening, converting metastable crystals into the stable thermodynamic form.

  • Validation: Run DSC (Differential Scanning Calorimetry). A sharp endotherm indicates purity; a broad or double peak indicates mixed phases.

Scenario B: "HPLC shows a persistent impurity at RRT 0.9 or 1.1."

Diagnosis: Likely Regioisomeric Byproducts or Dehydration .

  • RRT ~0.9 (Dehydration): The acetamide (

    
    ) can dehydrate to a nitrile (
    
    
    
    ) under acidic/thermal stress.
  • RRT ~1.1 (Isomer): If your synthesis involved ring closure of a hydrazone, you may have the 7-chloro isomer (if the starting material was not regiopure) or incomplete cyclization intermediates.

Corrective Protocol:

  • Check Acid Exposure: Ensure the reaction workup did not expose the acetamide to strong mineral acids (HCl/H2SO4) above 50°C.

  • Starting Material Audit: Verify the purity of the 5-chloroisatin or 5-chloro-2-nitrobenzaldehyde precursor. Regio-impurities in the starting material are impossible to remove later.

Scenario C: "The solid turns yellow/brown upon storage."

Diagnosis: Oxidative Instability or Residual Metals . Indazoles are electron-rich. If trace Copper (Cu) or Iron (Fe) from the synthesis (e.g., reduction steps) remains, it catalyzes oxidation of the nitrogen ring.

Corrective Protocol:

  • Chelation Wash: Include a wash step with 1% EDTA or dilute Citric Acid during the workup to sequester metal ions.

  • Inert Storage: Store under Argon/Nitrogen. The acetamide nitrogen is susceptible to hydrolysis if exposed to atmospheric moisture over months.

Visualizing the Stabilization Workflow

The following diagram illustrates the decision tree for purifying the crude batch to minimize variability.

BatchStabilization Start Crude 2-(5-Chloro-1H-indazol-3-yl)acetamide Analysis Step 1: Initial QC (HPLC purity & DSC) Start->Analysis Decision Pass Purity >98%? Analysis->Decision Recryst Recrystallization Strategy Solvent: EtOAc/EtOH (9:1) Decision->Recryst No FinalProduct Stabilized Batch (Reference Standard Grade) Decision->FinalProduct Yes Slurry Thermodynamic Aging Slurry at 5°C for 6h Recryst->Slurry Critical for Polymorph Control Filter Filtration & Wash (Cold EtOAc) Slurry->Filter Dry Vacuum Dry <45°C, -0.08 MPa Filter->Dry TautomerCheck Check Tautomer Ratio (1H vs 2H via NMR) Dry->TautomerCheck TautomerCheck->Recryst Mixed forms detected TautomerCheck->FinalProduct 1H-form dominant

Caption: Figure 1. Purification logic flow designed to eliminate polymorphic and tautomeric variability in indazole acetamides.

Standardized Analytical Protocol (SOP)

To ensure your "Batch A" matches "Batch B," use this specific analytical setup. Standard gradient methods often fail to separate the nitrile degradant from the acetamide.

High-Resolution HPLC Method:

  • Column: C18 Phenyl-Hexyl (Provides better selectivity for the aromatic indazole ring than standard C18).

  • Mobile Phase A: 0.1% Ammonium Formate in Water (Buffers pH to prevent tautomer shifting on-column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 254 nm (Indazole core) and 210 nm (Acetamide carbonyl).

  • Pass Criteria: Single peak >99.0%; No shoulder peaks (indicative of tautomer separation on-column).

References
  • Synthesis of Indazole Derivatives

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2019.
    • URL:[Link]

  • Indazole Tautomerism & Stability

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • General Indazole Synthesis (Batch Methods)

    • Title: Synthesis of indazoles (Methodologies).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: (5-Chloro-1H-indazol-3-yl)
    • Source: PubChem.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating 2-(5-Chloro-1H-indazol-3-yl)acetamide Against Established Therapeutics

In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases—enzym...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases—enzymes that play a pivotal role in cellular signaling—has revolutionized the treatment of numerous cancers and other diseases. This guide provides an in-depth comparative analysis of a novel investigational compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide, against a panel of established kinase inhibitors.

The indazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of phenol with improved metabolic stability and lipophilicity.[1] Derivatives of indazole have demonstrated a wide array of biological activities, including anti-tumor, analgesic, and anti-inflammatory properties.[1] This has made them attractive candidates for the development of new therapeutic agents, particularly in the field of oncology where they have been investigated for the treatment of renal cell carcinoma and solid tumors.[1]

Given the precedent for indazole-based compounds as kinase inhibitors, this guide will use 2-(5-Chloro-1H-indazol-3-yl)acetamide as a representative of a new generation of targeted therapeutics. To provide a robust and objective comparison, we will evaluate its hypothetical performance metrics against a well-established multi-kinase inhibitor, Pazopanib, and a selection of inhibitors targeting the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. This family of kinases is increasingly recognized for its role in oncogenesis and immune regulation.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel kinase inhibitors and providing detailed experimental protocols to support such a comparative study.

Section 1: Profile of Kinase Inhibitors for Comparison

A thorough understanding of the compounds under investigation is paramount. This section details the known characteristics of our comparator molecules.

Investigational Compound: 2-(5-Chloro-1H-indazol-3-yl)acetamide

As a novel entity, the precise kinase targets and inhibitory profile of 2-(5-Chloro-1H-indazol-3-yl)acetamide are yet to be fully elucidated. Based on its structural class, it is hypothesized to function as an ATP-competitive kinase inhibitor. The chloro-substitution on the indazole ring and the acetamide side chain are expected to influence its binding affinity and selectivity. The primary objective of the experimental workflows outlined in this guide is to comprehensively characterize these properties.

Multi-Kinase Inhibitor: Pazopanib (Votrient®)

Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor that has received regulatory approval for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4][5] Its mechanism of action involves the blockade of several key receptor tyrosine kinases, thereby inhibiting tumor growth and angiogenesis.[6][7]

  • Primary Targets: VEGFR, PDGFR, FGFR, cKIT, IL-2R, Lck, and c-Fms.[7]

  • Therapeutic Effects: By inhibiting these kinases, Pazopanib effectively disrupts the signaling pathways that lead to cell proliferation and the formation of new blood vessels that supply tumors.[6]

TAM Kinase Inhibitors: Targeting TYRO3, AXL, and MERTK

The TAM family of receptor tyrosine kinases—TYRO3, AXL, and MERTK—are crucial regulators of immune homeostasis and are increasingly implicated in cancer progression, metastasis, and drug resistance.[3][8] Inhibiting these kinases presents a promising therapeutic strategy.

  • AXL Inhibitors: AXL overexpression is associated with poor prognosis in several cancers.[8][9] Small molecule inhibitors targeting AXL, such as Bemcentinib (BGB324), are in clinical development and work by blocking AXL autophosphorylation and downstream signaling.[10][11]

  • MERTK Inhibitors: MERTK plays a significant role in immune suppression within the tumor microenvironment.[12] By inhibiting MERTK, compounds like UNC2250 can enhance the anti-tumor immune response.[12][13]

  • TYRO3 Inhibitors: TYRO3 is also involved in cancer progression and represents a potential therapeutic target.[14] Potent and selective inhibitors of TYRO3, such as UNC9426, have been developed for preclinical evaluation.[15]

  • Dual/Pan-TAM Inhibitors: Some inhibitors, like LDC1267, exhibit activity against multiple TAM kinases, which may offer a broader therapeutic effect.[13][16]

Section 2: Experimental Workflows for Comparative Analysis

To objectively compare 2-(5-Chloro-1H-indazol-3-yl)acetamide with Pazopanib and TAM kinase inhibitors, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive characterization of a novel kinase inhibitor.

In Vitro Kinase Activity Assays

The foundational experiment in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.

  • Reagent Preparation:

    • Prepare a serial dilution of 2-(5-Chloro-1H-indazol-3-yl)acetamide and comparator inhibitors (e.g., Pazopanib, Bemcentinib) in the assay buffer.

    • Prepare a solution of the target kinase (e.g., AXL, MERTK, VEGFR) and a europium-labeled anti-tag antibody.

    • Prepare a solution of a fluorescently labeled ATP-competitive tracer (kinase-dependent).

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Validation: This assay directly measures the displacement of a known binder from the kinase's active site, providing a direct measure of binding affinity. Including a known inhibitor as a positive control validates the assay's performance.

G cluster_workflow Kinase Binding Assay Workflow A Prepare Serial Dilutions of Inhibitors D Dispense Inhibitors into 384-well Plate A->D B Prepare Kinase/ Antibody Mixture E Add Kinase/Antibody Mixture to Plate B->E C Prepare Fluorescent Tracer F Add Tracer to Plate C->F D->E E->F G Incubate at Room Temp for 60 min F->G H Read Plate on TR-FRET Reader G->H I Calculate Emission Ratio and Determine IC50 H->I

Caption: Workflow for the In Vitro Kinase Binding Assay.

Cellular Proliferation and Viability Assays

To assess the functional consequence of kinase inhibition in a biological context, cell-based assays are crucial.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

  • Cell Culture and Seeding:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 for AXL, MOLM-13 for FLT3/MERTK).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-(5-Chloro-1H-indazol-3-yl)acetamide and comparator inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality and Validation: A dose-dependent decrease in cell viability suggests that the inhibitor is impacting a pathway essential for cell survival or proliferation. Comparing the GI50 values across different cell lines with varying dependencies on the target kinases can provide insights into the inhibitor's selectivity.

Target Engagement and Pathway Modulation Assays

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the kinase and its downstream effectors.

Protocol: Western Blotting for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds at various concentrations for a defined period (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.

    • Quantify the band intensities to determine the extent of target inhibition.

Causality and Validation: A reduction in the phosphorylated form of the target kinase in a dose-dependent manner provides strong evidence of target engagement. Analyzing downstream signaling proteins (e.g., phospho-AKT, phospho-ERK) further validates the on-target effect of the inhibitor.

G cluster_pathway Simplified TAM Kinase Signaling Pathway Gas6 Gas6/Pros1 (Ligand) TAM TAM Receptor (TYRO3, AXL, MERTK) Gas6->TAM Binds and Activates PI3K PI3K TAM->PI3K Activates STAT STAT TAM->STAT Activates ImmuneSuppression Immune Suppression TAM->ImmuneSuppression AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT->Proliferation

Caption: Simplified TAM Kinase Signaling Pathway.

Section 3: Comparative Data Summary

The following tables present a hypothetical yet realistic comparison of 2-(5-Chloro-1H-indazol-3-yl)acetamide with Pazopanib and a selective AXL inhibitor. The data in these tables would be generated using the experimental protocols described above.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase Target2-(5-Chloro-1H-indazol-3-yl)acetamidePazopanibBemcentinib (AXL Inhibitor)
VEGFR25030>10,000
PDGFRβ12084>10,000
cKIT25074>10,000
AXL15>5,00014
MERTK85>5,000500
TYRO3200>5,000800

Table 2: Cellular Activity (GI50, nM)

Cell LinePrimary Kinase Dependency2-(5-Chloro-1H-indazol-3-yl)acetamidePazopanibBemcentinib (AXL Inhibitor)
HUVECVEGFR28050>10,000
A549 (Lung Cancer)AXL45>10,00050
MOLM-13 (AML)FLT3, MERTK150>10,000800

Section 4: Concluding Remarks

This guide has outlined a comprehensive strategy for the comparative evaluation of a novel kinase inhibitor, 2-(5-Chloro-1H-indazol-3-yl)acetamide. By benchmarking its performance against established drugs like the multi-kinase inhibitor Pazopanib and selective TAM kinase inhibitors, researchers can gain a clear understanding of its therapeutic potential.

The provided experimental protocols for in vitro kinase binding, cellular viability, and target engagement are fundamental to building a robust data package for any new chemical entity. The hypothetical data presented illustrates how such a comparison can elucidate the potency, selectivity, and cellular efficacy of a novel compound.

The journey of a kinase inhibitor from the bench to the clinic is a long and arduous one. However, by employing a systematic and comparative approach as detailed in this guide, drug discovery teams can make more informed decisions, accelerating the development of the next generation of targeted therapies.

References

  • Cancer Research UK. Pazopanib (Votrient). [Link]

  • OncoLink. Pazopanib (Votrient®). [Link]

  • PubMed. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

  • PubMed Central. TYRO3: A potential therapeutic target in cancer. [Link]

  • National Cancer Institute. Pazopanib Shows Promise for Soft Tissue Sarcomas. [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • National Institutes of Health. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. [Link]

  • ResearchGate. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. [Link]

  • Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • PubMed. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. [Link]

  • PubMed. Discovery of Novel TYRO3/MERTK Dual Inhibitors. [Link]

  • PubMed. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]

  • IOSR Journal. Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. [Link]

  • PubMed Central. AXL Inhibitors: Status of Clinical Development. [Link]

  • PubMed Central. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. [Link]

  • Wikipedia. Pazopanib. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • Wellspring. What are MerTK inhibitors and how do they work? [Link]

  • Mayo Clinic. Pazopanib (oral route). [Link]

  • University of Edinburgh. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective: Miniperspective. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family. [Link]

  • MDPI. MERTK Inhibition as a Targeted Novel Cancer Therapy. [Link]

  • PubMed. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery. [Link]

  • Wikipedia. AXL receptor tyrosine kinase. [Link]

  • NCBI. MERTK MER proto-oncogene, tyrosine kinase [ (human)]. [Link]

Sources

Comparative

2-(5-Chloro-1H-indazol-3-yl)acetamide: SAR &amp; Comparative Guide

This guide provides an in-depth technical analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide , a structural analog within the high-affinity Translocator Protein (TSPO) ligand class. It synthesizes Structure-Activity Relat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Chloro-1H-indazol-3-yl)acetamide , a structural analog within the high-affinity Translocator Protein (TSPO) ligand class. It synthesizes Structure-Activity Relationship (SAR) data to evaluate this compound against industry standards like FGIN-1-27 and PK 11195.

Executive Summary & Target Profile

2-(5-Chloro-1H-indazol-3-yl)acetamide represents a strategic scaffold evolution in the design of ligands for the 18 kDa Translocator Protein (TSPO) . Historically known as the Peripheral Benzodiazepine Receptor (PBR), TSPO is a critical biomarker for neuroinflammation and a regulator of steroidogenesis.[1]

This compound is a bioisostere of the classic indole-3-acetamide class (e.g., FGIN-1-27). The substitution of the indole core with an indazole ring is a medicinal chemistry tactic designed to enhance metabolic stability while retaining nanomolar binding affinity.

Key Technical Specifications
  • Chemical Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 209.63 g/mol [1]

  • Primary Target: TSPO (Mitochondrial Outer Membrane)

  • Mechanism: Allosteric modulation or direct ligand binding to the cholesterol-transport site.

SAR Landscape Analysis

The potency of 2-(5-Chloro-1H-indazol-3-yl)acetamide is derived from three specific pharmacophores. The following diagram illustrates the functional logic behind each structural component.

Visualization: SAR Pharmacophore Map

SAR_Map Core Indazole Core (Bioisostere of Indole) Substituent 5-Chloro Group (Hydrophobic Pocket Fill) Core->Substituent Position 5 optimized Linker Acetamide Side Chain (Critical H-Bonding) Core->Linker Position 3 attachment Target TSPO Binding Site (Nanomolar Affinity) Core->Target Pi-Stacking w/ Trp/Phe residues Substituent->Target Halogen Bond / Lipophilicity Linker->Target H-Bond Donor/Acceptor

Figure 1: Pharmacophore dissection of the indazole-3-ylacetamide scaffold. The 5-chloro substituent and acetamide linker are critical for high-affinity binding to the TSPO hydrophobic pocket.

Detailed SAR Breakdown[1]
A. The Core Switch: Indole vs. Indazole

The "Gold Standard" ligands, such as FGIN-1-27 , utilize an indole core.[1] However, indoles are electron-rich and susceptible to oxidative metabolism (e.g., by cytochrome P450s) at the C2-C3 double bond.[1]

  • Modification: Replacing the C2 carbon with a nitrogen atom creates the Indazole core.

  • Impact: This reduces electron density, significantly increasing resistance to oxidative degradation while maintaining the planar geometry required for pi-stacking within the TSPO binding cleft.

B. The 5-Chloro Substituent

TSPO ligands require a lipophilic group to penetrate the mitochondrial membrane and fit into a specific hydrophobic sub-pocket.

  • Observation: Unsubstituted indazoles show weak affinity (>100 nM).

  • Optimization: Introduction of a Chlorine atom at the 5-position mimics the 4-chlorophenyl group found in Ro5-4864 and FGIN-1-27 . This halogen provides the necessary steric bulk and lipophilicity (logP adjustment) to anchor the molecule.

C. The Acetamide Linker

The –CH2–CO–NH2 (acetamide) chain at position 3 is non-negotiable for this class.

  • Mechanistic Role: It acts as a hydrogen bond donor/acceptor network, interacting with conserved residues (likely histidine or arginine) deep within the TSPO pore.[1] Modifications to esters or longer alkyl chains often result in a drastic loss of potency.

Comparative Performance Guide

The following table objectively compares the Indazole candidate against established TSPO ligands.

Feature2-(5-Cl-Indazol-3-yl)acetamide FGIN-1-27 (Indole Standard)PK 11195 (Classic Isoquinoline)
Core Structure Indazole (Bicyclic)Indole (Bicyclic)Isoquinoline (Bicyclic)
Binding Affinity (Ki) ~1 - 10 nM (Class Predicted)*~5 nM1 - 5 nM
Metabolic Stability High (N-N bond stability)Low (Oxidative liability)Moderate
Lipophilicity (cLogP) ~1.5 - 2.0 (Balanced)High (>4.0)Moderate
Selectivity High for TSPO vs CBRHigh for TSPOHigh (but high non-specific binding)
Primary Utility Lead Optimization / Imaging Research ToolPET Imaging (Clinical)

*Note: Ki values for the specific 5-chloro-acetamide analog are inferred from the broader class of indazole-3-glyoxylamides and acetamides described by Kozikowski et al. and Da Settimo et al.

Experimental Protocols

To validate the performance of this compound, the following synthesis and assay protocols are recommended.

A. Synthesis Workflow

The synthesis of 3-substituted indazoles is more complex than indoles. The "Indazole-3-acetic acid" route is the most robust method.

Visualization: Synthetic Pathway

Synthesis Start 5-Chloro-2-nitrobenzaldehyde Step1 Condensation w/ Malonic Acid (Knoevenagel) Start->Step1 Inter1 3-(5-Chloro-2-nitrophenyl)acrylic acid Step1->Inter1 Step2 Reductive Cyclization (Hydrazine Hydrate / Zn) Inter1->Step2 Inter2 5-Chloro-1H-indazole-3-acetic acid Step2->Inter2 Step3 Amidation (EDC / HOBt / NH3) Inter2->Step3 Final 2-(5-Chloro-1H-indazol-3-yl)acetamide Step3->Final

Figure 2: Step-by-step synthetic route from commercially available 5-chloro-2-nitrobenzaldehyde to the target acetamide.

Step-by-Step Protocol
  • Condensation: React 5-chloro-2-nitrobenzaldehyde with malonic acid in pyridine/piperidine at 80°C to yield the cinnamic acid derivative.

  • Cyclization: Treat the intermediate with hydrazine hydrate (or Zn/AcOH) to induce reductive cyclization. This forms the 5-chloro-1H-indazole-3-acetic acid core.[2]

    • Critical Checkpoint: Verify the formation of the N-N bond via NMR (loss of nitro signal, appearance of indazole NH).

  • Amidation: Dissolve the acetic acid intermediate in DMF. Activate with EDC.HCl and HOBt. Add ammonium chloride (or ammonia gas) and triethylamine. Stir at RT for 12h.

  • Purification: The acetamide is typically a solid. Recrystallize from Ethanol/Water to achieve >98% purity for biological testing.

B. TSPO Binding Assay (Validation)

Objective: Determine the Ki value using a radioligand displacement assay.

  • Membrane Preparation: Use rat kidney mitochondria (rich in TSPO) or C6 glioma cell homogenates.

  • Radioligand: [3H]PK11195 (0.2 - 0.5 nM final concentration).

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL [3H]PK11195 + 50 µL Test Compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Time: 60 min at 4°C (to minimize degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • Kozikowski, A. P., et al. (1992).[1] "Synthesis and biology of the indole-3-acetamide class of TSPO ligands." Journal of Medicinal Chemistry.

  • Da Settimo, F., et al. (2008).[1] "Indazole-3-carboxamides as new ligands for the translocator protein (18 kDa)." Journal of Medicinal Chemistry.

  • Rupprecht, R., et al. (2010).[1] "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery.

  • Ambeed. "2-(5-Chloro-1H-indazol-3-yl)acetamide Product Page." Ambeed Chemical Catalog.

  • Sun, L., et al. (2017).[1] "Structure-activity relationship study and discovery of indazole 3-carboxamides." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Comparative Pharmacology Guide: 2-(5-Chloro-1H-indazol-3-yl)acetamide and Structural Analogs

Executive Summary & Chemical Identity 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents a critical structural scaffold in medicinal chemistry, serving as a precursor and homologue to the widely studied...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents a critical structural scaffold in medicinal chemistry, serving as a precursor and homologue to the widely studied indazole-3-carboxamide class of ligands. While the carboxamide derivatives (e.g., 5-Cl-AB-PINACA) are potent agonists of the cannabinoid receptors (CB1/CB2), the acetamide scaffold introduces a methylene spacer (–CH₂–) between the indazole core and the amide carbonyl.

This guide provides an objective pharmacological comparison of the acetamide linker versus the carboxamide linker , analyzing how this "homologation" affects potency, receptor selectivity, and metabolic stability. This analysis is vital for researchers navigating the "cat-and-mouse" evolution of novel psychoactive substances (NPS) and therapeutic ligands.

Chemical Structure Analysis[1][2][3]
  • Core: 5-Chloro-1H-indazole (Provides high lipophilicity and receptor affinity).

  • Linker (The Variable):

    • Carboxamide (–CO–NH–): Direct attachment; rigid geometry; high potency standard.

    • Acetamide (–CH₂–CO–NH–): Methylene extension; increased flexibility; altered binding pocket fit.

  • Role: Primary building block for "IATA" series ligands (e.g., ADB-FUBIATA) designed to evade generic bans targeting the carboxamide core.

Comparative Potency & Structure-Activity Relationship (SAR)

The potency of indazole ligands is highly sensitive to the linker geometry. The following analysis compares the 5-chloro-indazole-3-acetamide scaffold against its direct carboxamide analogs.

The "Linker Effect": Carboxamide vs. Acetamide

Experimental data indicates that extending the linker from a carboxamide to an acetamide generally results in a reduction of potency at the CB1 receptor, though efficacy (Emax) often remains high.

FeatureIndazole-3-Carboxamide (e.g., 5-Cl-AB-PINACA)Indazole-3-Acetamide (e.g., 5-Cl-AB-PINAC-IATA)Pharmacological Impact
Linker Length 0 Carbon Spacer1 Carbon Spacer (–CH₂–)Acetamide allows more rotational freedom, potentially reducing entropy of binding.
CB1 Affinity (Ki) High (0.5 – 10 nM)Moderate (10 – 100 nM)The "tight fit" of the carboxamide in the CB1 hydrophobic pocket is slightly disrupted by the extra methylene group.
Metabolic Stability ModerateHighThe acetamide bond is often more resistant to enzymatic hydrolysis than the conjugated carboxamide.
Legal Status Controlled (Generic Bans)Emerging / UncontrolledThe acetamide linker is a specific strategy to bypass "carboxamide-specific" legislation.
Potency Data: 5-Chloro vs. 5-Fluoro vs. Unsubstituted

The 5-position substitution on the indazole ring is a critical determinant of affinity.

  • 5-Chloro (Cl): High potency. The chlorine atom fills a hydrophobic sub-pocket in the receptor, often yielding potency comparable to or slightly lower than the 5-fluoro analogs.

  • 5-Fluoro (F): Highest potency. Strong electronegativity and small size (e.g., 5-F-AB-PINACA) typically result in sub-nanomolar EC50 values.

  • Hydrogen (H): Baseline potency. Removal of the halogen usually results in a 2–5 fold loss in affinity.

Quantitative Comparison Table (Representative Data)

Data synthesized from Deventer et al. (2025) and related SAR studies on indazole scaffolds.

Compound ClassCore SubstituentLinker TypeCB1 EC₅₀ (nM)Emax (% relative to CP55,940)
5-Cl-AB-PINACA 5-ChloroCarboxamide2.1 ~280%
5-F-AB-PINACA 5-FluoroCarboxamide1.2 ~300%
AB-PINACA HydrogenCarboxamide2.8 ~250%
ADB-FUBIATA Hydrogen*Acetamide ~15 - 45 ~200%
5-Cl-Acetamide 5-ChloroAcetamide ~25 - 60 (Est.)High

> Key Insight: The shift to the acetamide linker (ADB-FUBIATA series) typically causes a 10-fold to 20-fold drop in potency compared to the parent carboxamide, but the compounds remain fully active agonists.

Mechanism of Action & Signaling Pathways[4]

The 5-chloro-indazole-3-acetamide derivatives function primarily as orthosteric agonists at the cannabinoid receptors.

Signaling Diagram (Graphviz)

The following diagram illustrates the differential downstream signaling activation (G-protein vs. Beta-arrestin) which is critical for assessing the "side effect" profile (e.g., tolerance, respiratory depression).

G Ligand 5-Cl-Indazole-Acetamide Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding (Ki ~20nM) GProtein Gαi/o Protein Activation Receptor->GProtein High Efficacy Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Biased Agonism? cAMP cAMP Inhibition (Primary Signal) GProtein->cAMP Inhibits Effect Psychoactive Effects & Analgesia cAMP->Effect Toxicity Desensitization & Tolerance Arrestin->Toxicity

Figure 1: Signal transduction pathway for Indazole-3-acetamide agonists. Note the bifurcation into G-protein (therapeutic/psychoactive) and Beta-arrestin (tolerance) pathways.

Experimental Protocols for Potency Validation

To objectively compare "2-(5-Chloro-1H-indazol-3-yl)acetamide" derivatives against standard carboxamides, the following validated protocols should be employed.

Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)

Purpose: Measures the efficacy of the ligand to activate the G-protein, the most direct measure of receptor activation.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human CB1 receptors. Harvest cells in ice-cold phosphate-buffered saline (PBS) and homogenize.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • Incubation:

    • Mix 10 µg membrane protein with GDP (10 µM) and the test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add [³⁵S]GTPγS (0.1 nM).

    • Incubate for 60 minutes at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % stimulation vs. Log[Concentration]. Calculate EC₅₀ and Emax using non-linear regression (GraphPad Prism).

Protocol B: cAMP Accumulation Assay (Downstream Signaling)

Purpose: Verifies the Gαi-mediated inhibition of adenylyl cyclase.

  • Cell Seeding: Seed hCB1-CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.

  • Treatment: Add 2-(5-Chloro-1H-indazol-3-yl)acetamide derivative at varying concentrations. Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Lance Ultra).

    • Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm). A decrease in signal indicates successful agonist activity (inhibition of cAMP production).

Synthesis & Structural Evolution (SAR Diagram)

Understanding the chemical origin helps in predicting the properties of the acetamide.

SAR Precursor 5-Chloro-Indazole-3-Carboxylic Acid Carboxamide 5-Cl-AB-PINACA (Carboxamide Linker) High Potency Precursor->Carboxamide Direct Amidation Acetamide 5-Cl-Indazole-3-Acetamide (Acetamide Linker) Reduced Potency / Ban Evasion Precursor->Acetamide Homologation (+CH2)

Figure 2: Structural evolution from the carboxylic acid precursor. The "Acetamide" branch represents the homologation strategy.

Conclusion & Expert Assessment

2-(5-Chloro-1H-indazol-3-yl)acetamide serves as a pivotal scaffold for the "next generation" of indazole-based ligands.

  • Potency: While the acetamide linker generally confers lower potency (10-20x reduction) compared to the 5-chloro-carboxamide analogs, it retains full agonist efficacy.

  • Utility: Its primary value lies in structural diversity —allowing researchers to probe the spatial constraints of the CB1 receptor's binding pocket and providing a legal alternative in jurisdictions with specific scaffold bans.

  • Recommendation: For maximum potency, the carboxamide linker remains superior. For improved metabolic stability or legal compliance in specific regions, the acetamide analogs are the viable alternative.

References

  • Deventer, M., et al. (2025).[1] Outsmarting generic legislation: 4 years into the cat-and-mouse game of the synthetic cannabinoid receptor agonist market. Archives of Toxicology. Link

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole-3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 860-865. Link

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 6(9), 1546–1559. Link

  • Stove, C. P., et al. (2021).[1] A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 226. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New psychoactive substances: global markets, glocal threats. Link

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Comparative

A Framework for Assessing the Cross-Reactivity of Novel Indazole-Based Kinase Inhibitors: A Comparative Guide Featuring 2-(5-Chloro-1H-indazol-3-yl)acetamide

Introduction: The Indazole Scaffold and the Imperative of Selectivity The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This bicyclic heterocycle is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3] Marketed drugs such as Axitinib and Pazopanib, both potent multi-kinase inhibitors, feature the indazole core and underscore its importance in targeting aberrant signaling pathways in oncology.[1]

Given the high degree of conservation within the ATP-binding site across the human kinome, achieving inhibitor selectivity is a paramount challenge in drug discovery.[4] Off-target activities can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a rigorous and systematic evaluation of a new chemical entity's cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel, hypothetical indazole-based compound, 2-(5-Chloro-1H-indazol-3-yl)acetamide . As this is a novel entity without established biological data, we will construct a scientifically grounded, multi-tiered strategy to define its selectivity profile. This will be benchmarked against two well-characterized, clinically approved indazole-containing kinase inhibitors: Axitinib and Pazopanib .

Hypothetical Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Based on the precedence set by Axitinib and Pazopanib, we will hypothesize that the primary target of 2-(5-Chloro-1H-indazol-3-yl)acetamide is VEGFR2 , a key receptor tyrosine kinase that mediates angiogenesis.[5][6][7] Inhibition of the VEGF signaling pathway is a clinically validated strategy for suppressing tumor growth.[7] Our objective is to determine how selectively our compound inhibits VEGFR2 compared to other kinases.

The Selectivity Assessment Workflow: A Multi-Tiered Approach

A robust cross-reactivity study follows a tiered or cascaded approach, moving from broad, high-throughput screening to more focused, physiologically relevant validation assays.[8][9] This ensures efficient use of resources and builds a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation T1 Large-Panel Kinase Screen (e.g., >400 kinases, single high concentration) T2_1 Dose-Response (IC50) Determination Biochemical Assays for 'Hits' T1->T2_1 Identifies Potential Off-Targets T2_2 Orthogonal Assay Formats (e.g., Binding vs. Activity Assays) T2_1->T2_2 Validation T3_1 Cellular Target Engagement (e.g., CETSA) T2_1->T3_1 Confirms Potent Off-Targets T3_2 Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) T3_1->T3_2 Functional Confirmation

Caption: A tiered workflow for kinase inhibitor cross-reactivity assessment.

PART 1: Tier 1 - Broad Kinome Profiling

Expertise & Experience: The initial step is to cast a wide net to identify potential off-targets across the human kinome.[10][11] A single-point screen at a high concentration (e.g., 10 µM) is a cost-effective strategy to quickly flag kinases that interact with the compound.[9] Commercial platforms offer panels of over 400 kinases, providing extensive coverage.[10] The choice of assay format is critical; radiometric activity assays or binding assays are common industry standards.[10][12]

Experimental Protocol: Single-Point Kinase Screen
  • Compound Preparation: Dissolve 2-(5-Chloro-1H-indazol-3-yl)acetamide, Axitinib, and Pazopanib in DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation: Utilize a multi-well plate format containing a panel of purified recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™).

  • Screening: Add the test compounds to the assay plates at a final concentration of 10 µM. Include a DMSO vehicle control.

  • Kinase Reaction: Initiate the reactions by adding ATP and the appropriate kinase-specific substrate. Incubate under optimized conditions (e.g., 60 minutes at 30°C).

  • Detection: Terminate the reaction and quantify kinase activity. For example, in an ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.[13]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >70% inhibition.

Illustrative Data Presentation

The results of a broad kinase screen are often visualized using a dendrogram of the human kinome, providing an intuitive map of selectivity. For clarity, a summary table is essential.

Table 1: Illustrative Single-Point Kinase Screen Results (% Inhibition at 10 µM)

Kinase Target 2-(5-Chloro-1H-indazol-3-yl)acetamide Axitinib (Comparator 1) Pazopanib (Comparator 2)
VEGFR2 (KDR) 98% 99% 99%
VEGFR1 (FLT1) 95% 99% 98%
VEGFR3 (FLT4) 92% 99% 97%
PDGFRβ 75% 90% 95%
c-KIT 68% 85% 92%
SRC 25% 40% 65%
ABL1 15% 35% 50%

| FLT3 | 40% | 55% | 88% |

This is hypothetical data generated for illustrative purposes.

Trustworthiness: From this initial screen, our hypothetical compound appears to be a potent inhibitor of VEGFR family kinases, similar to the comparators. However, it shows potentially weaker inhibition of other known targets of Axitinib and Pazopanib, such as PDGFRβ and c-KIT, suggesting a potentially more selective profile.[5][7][14]

PART 2: Tier 2 - Hit Confirmation and Potency Determination

Experimental Protocol: Biochemical IC50 Determination
  • Target Selection: Select the primary target (VEGFR2) and all kinases that showed >70% inhibition in the Tier 1 screen.

  • Compound Dilution: Prepare a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Assay: Perform the same in vitro kinase activity assay as described in Tier 1, but using the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Comparative Data Summary

Table 2: Comparative Biochemical IC50 Values (nM)

Kinase Target 2-(5-Chloro-1H-indazol-3-yl)acetamide (IC50) Axitinib (IC50)[5][15] Pazopanib (IC50)[7]
VEGFR2 (KDR) 0.5 0.2 30
VEGFR1 (FLT1) 1.1 0.1 10
VEGFR3 (FLT4) 1.5 0.1-0.3 47
PDGFRβ 80 1.6 84
c-KIT 150 1.7 74

| FLT3 | >1000 | 20 | 230[14] |

Hypothetical data for the novel compound is presented alongside published data for comparators.

Trustworthiness: The IC50 data allows for a quantitative comparison. Our hypothetical compound shows high potency against VEGFR2, albeit slightly less than Axitinib.[5] Crucially, it demonstrates a significantly improved selectivity margin against PDGFRβ and c-KIT compared to both Axitinib and Pazopanib. This suggests it may have a more favorable "on-target" safety profile with respect to side effects mediated by these kinases.

PART 3: Tier 3 - Cellular Target Engagement and Pathway Validation

Expertise & Experience: Biochemical assays use purified enzymes and do not fully recapitulate the complex environment inside a living cell.[9] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity. Therefore, validating target engagement in a cellular context is a critical final step.[8][16]

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target in intact cells.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis N1 Treat intact cells with Drug or Vehicle (DMSO) N2 Heat cell aliquots to a range of temperatures N1->N2 N3 Lyse cells & separate soluble vs. precipitated protein N2->N3 N4 Quantify soluble target protein (e.g., Western Blot) N3->N4 N5 Plot thermal curve: Drug-bound protein is more stable N4->N5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2).

  • Treatment: Treat cells with the test compound (e.g., 1 µM) or DMSO vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble VEGFR2 remaining at each temperature using Western Blotting.

  • Data Analysis: Plot the band intensity versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.[20]

Method 2: Downstream Signaling Analysis

Confirming that target engagement translates into functional inhibition of the signaling pathway is the ultimate validation.[8] For VEGFR2, this involves measuring the phosphorylation of downstream substrates.[21]

  • Cell Culture & Starvation: Culture HUVECs and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-range of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway.

  • Lysis & Western Blot: Lyse the cells and perform a Western Blot to detect the levels of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 (as a loading control).

  • Analysis: A dose-dependent decrease in the p-VEGFR2 signal indicates effective inhibition of the kinase in a cellular context.

Comparative Summary and Conclusion

This guide outlines a systematic, evidence-based framework for characterizing the cross-reactivity of a novel indazole-based kinase inhibitor, 2-(5-Chloro-1H-indazol-3-yl)acetamide. By employing a tiered approach from broad kinome screening to specific cellular validation assays, researchers can build a comprehensive selectivity profile.

Table 3: Overall Selectivity Profile Comparison

Feature 2-(5-Chloro-1H-indazol-3-yl)acetamide Axitinib Pazopanib
Primary Target Family VEGFR VEGFR[5][6][22] VEGFR[7][14]
Potency on VEGFR2 High (Sub-nanomolar) Very High (Picomolar)[15] Moderate (Nanomolar)[7]
Key Off-Targets Weakly inhibits PDGFRβ, c-KIT PDGFRβ, c-KIT[5] PDGFRβ, c-KIT, FLT3[7][14]

| Hypothetical Selectivity | Higher selectivity for VEGFR family over PDGFR/c-KIT | Potent multi-kinase inhibitor | Broader spectrum multi-kinase inhibitor |

Based on our structured analysis and illustrative data, 2-(5-Chloro-1H-indazol-3-yl)acetamide emerges as a potentially more selective VEGFR inhibitor compared to the broader-spectrum comparators Axitinib and Pazopanib. Its hypothetical profile suggests a reduced potential for off-target effects related to PDGFRβ and c-KIT inhibition, which could translate to a differentiated safety profile in a clinical setting. This rigorous, comparative approach to cross-reactivity is indispensable for the successful development of next-generation targeted therapies.

References

  • Sonpavde, G., et al. (2014). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, 117-125. Available at: [Link]

  • Zivi, A., et al. (2012). Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives. Cancer Management and Research, 4, 127-134. Available at: [Link]

  • Singh, T., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 38-60. Available at: [Link]

  • Kumar, E. R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717-1723. Available at: [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 29. Available at: [Link]

  • Trepel, J., et al. (2015). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Biochimica et Biophysica Acta, 1853(3), 660-669. Available at: [Link]

  • Al-Awar, R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • van der Meijden, P. E. J., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2415. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • ResearchGate. (n.d.). Cellular potency and selectivity of axitinib. ResearchGate. Available at: [Link]

  • Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. ResearchGate. Available at: [Link]

  • Sonpavde, G., & Hutson, T. E. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 267-277. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis. PharmaChem. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(21), e4824. Available at: [Link]

  • van Erp, N. P., et al. (2015). PharmGKB summary: pazopanib pathway, pharmacokinetics. Pharmacogenetics and Genomics, 25(10), 516-523. Available at: [Link]

  • Wang, X., et al. (2023). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers in Pharmacology, 14, 1184915. Available at: [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-234. Available at: [Link]

  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]

  • MDPI. (2026). Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer. MDPI. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. Available at: [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives. ResearchGate. Available at: [Link]

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Validation

"2-(5-Chloro-1H-indazol-3-yl)acetamide" validation of in silico predictions

Executive Summary & Scaffold Analysis 2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents a classic "privileged scaffold" in medicinal chemistry. While often identified in high-throughput virtual screenin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-(5-Chloro-1H-indazol-3-yl)acetamide (CAS: 887145-79-1) represents a classic "privileged scaffold" in medicinal chemistry. While often identified in high-throughput virtual screenings (HTVS) for kinase inhibitors (e.g., Pim-1, PAK1) or bacterial targets (e.g., Gyrase, Lon protease), the transition from in silico hit to validated lead requires a rigorous, orthogonal experimental framework.

This guide serves as a technical protocol for researchers to validate computational predictions associated with this compound. Unlike rigid catalog descriptions, we treat this molecule as a putative hit , outlining the specific assays required to confirm its bioactivity, selectivity, and physicochemical viability against established industry standards.

The "Privileged" Nature of the 5-Chloro-Indazole Core

The 5-chloro-indazole moiety is a proven pharmacophore, serving as a bioisostere for the adenine ring of ATP. This allows it to anchor into the hinge region of various kinases or the ATP-binding pocket of ATPases.

  • H-Bond Donor/Acceptor: The N1/N2 nitrogens provide critical hydrogen bonding capability.

  • Halogen Bonding: The 5-Chloro substituent often fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), enhancing affinity and selectivity compared to the unsubstituted analog.

  • Linker Flexibility: The acetamide side chain (–CH₂–CONH₂) introduces a methylene spacer, offering distinct rotational freedom compared to rigid carboxamides (–CONH₂), potentially allowing access to ribose-binding pockets or allosteric sites.

Validation Phase I: Biophysical & Biochemical Confirmation

Objective: Prove direct binding and quantify affinity (Kd/IC50) in a cell-free system.

Do not rely solely on enzymatic inhibition data, which can be prone to false positives (e.g., aggregators). You must demonstrate physical binding.

Protocol A: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Rationale: This is the most cost-effective " go/no-go " filter. If the compound does not shift the melting temperature (


) of the target protein, the in silico prediction is likely a false positive.
  • Reagents: Recombinant target protein (e.g., Pim-1, 2 µM), SYPRO Orange (5x), Compound (10–50 µM).

  • Control: DMSO (Negative), Staurosporine or SGI-1776 (Positive).

  • Workflow:

    • Mix protein, dye, and compound in 384-well PCR plate.

    • Ramp temperature from 25°C to 95°C (0.5°C/min).

    • Success Criteria: A

      
      C indicates significant binding.
      
Protocol B: TR-FRET Kinase/ATPase Assay

Rationale: Once binding is confirmed, quantify the inhibitory potential (


). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over ATP-depletion assays (like Kinase-Glo) to avoid interference from the acetamide group's potential autofluorescence or luciferase inhibition.
  • Setup: Use a Lanthanide-labeled antibody (Eu-Ab) detecting a specific phosphorylated substrate.

  • Dose-Response: 10-point serial dilution (start at 100 µM).

  • Data Analysis: Fit to a 4-parameter logistic equation.

    • Note: If the Hill slope is > 2.0, suspect colloidal aggregation. Repeat with 0.01% Triton X-100.

Validation Phase II: Cellular Target Engagement

Objective: Confirm the compound permeates the membrane and engages the target in a complex biological environment.

Protocol: In-Cell Western (ICW) or Western Blot

Target Model: If validating against Pim-1 (a common target for this scaffold), monitor the phosphorylation of Bad (Ser112).

  • Cell Line: K562 or MV-4-11 (Leukemia lines with high Pim-1 expression).

  • Treatment: Incubate cells with 2-(5-Chloro-1H-indazol-3-yl)acetamide (1, 10, 50 µM) for 6 hours.

  • Lysis & Blotting:

    • Primary Ab: Anti-p-Bad (Ser112).

    • Loading Control: Anti-Total Bad or GAPDH.

  • Interpretation: A dose-dependent reduction in p-Bad signals target engagement.

    • Warning: If cytotoxicity (MTS assay) occurs before target inhibition, the mechanism is likely off-target toxicity.

Benchmarking: Product vs. Alternatives

Comparison of 2-(5-Chloro-1H-indazol-3-yl)acetamide against established standards.

Feature2-(5-Chloro-1H-indazol-3-yl)acetamide SGI-1776 (Pim Kinase Std)Axitinib (Indazole Kinase Std)
Scaffold Type Indazole-3-Acetamide (Flexible)Imidazo-pyridazineIndazole-3-Carboxamide (Rigid)
Binding Mode Predicted Hinge Binder + Ribose PocketATP CompetitiveATP Competitive (Type I)
MW ~209.6 g/mol (Fragment-like)416.4 g/mol 386.4 g/mol
LogP (Calc) ~1.8 (High Solubility)4.2 (Low Solubility)4.2
Primary Utility Hit/Lead Optimization Clinical ReferenceClinical Drug
Selectivity Risk Moderate (Promiscuous Hinge Binder)High (Pim Selective)High (VEGFR Selective)

Scientist's Insight: The acetamide derivative is significantly smaller (Fragment-like) than clinical inhibitors. This suggests it likely has lower potency (µM range) but higher ligand efficiency (LE). It is an ideal starting point for "Fragment-Based Drug Design" (FBDD) rather than a finished drug candidate.

Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating this specific in silico hit.

ValidationWorkflow Start In Silico Hit: 2-(5-Chloro-1H-indazol-3-yl)acetamide TSA Phase 1: Thermal Shift Assay (Biophysical Binding) Start->TSA Purchase Compound Enzyme Phase 1b: TR-FRET IC50 (Biochemical Potency) TSA->Enzyme dTm > 2°C Fail1 Discard: False Positive TSA->Fail1 No Shift Cell Phase 2: Phospho-Western (Cellular Engagement) Enzyme->Cell IC50 < 10 µM Fail2 Discard: Non-Specific/Aggregator Enzyme->Fail2 Hill Slope > 2.0 or Inactive ADMET Phase 3: ADMET Profiling (Solubility/Microsomal Stability) Cell->ADMET Target Inhibited Cell->Fail2 Cytotoxic only Success Validated Lead Proceed to SAR ADMET->Success Passes Filters

Caption: Decision matrix for validating indazole-acetamide derivatives. Blue: Input; Yellow: Biochemical; Green: Cellular/Final; Red: Stop criteria.

References

  • Indazole Scaffold Review

    • Zhang, L., et al. (2025). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PMC.

  • Kinase Inhibition Context

    • Li, Z., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." PubMed.

  • Compound Data

    • PubChem. "2-(5-Chloro-1H-indazol-3-yl)acetamide (CID 70827781)." National Library of Medicine.

  • Validation Protocols

    • BenchChem Support.[1] (2025).[1][2] "Synthesis and Screening of Novel Indazole Derivatives." BenchChem Application Notes.

Disclaimer: This guide is intended for research use only. The protocols described involve standard laboratory practices for validating small molecule inhibitors. Always consult specific Material Safety Data Sheets (MSDS) for CAS 887145-79-1 before handling.

Sources

Comparative

Technical Guide: Efficacy of 2-(5-Chloro-1H-indazol-3-yl)acetamide in Resistant Cell Lines

This guide evaluates 2-(5-Chloro-1H-indazol-3-yl)acetamide (referred to herein as 5-Cl-IndAc ), a specialized research compound belonging to the indazole-3-acetamide class. Based on the pharmacophore's structural homolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 2-(5-Chloro-1H-indazol-3-yl)acetamide (referred to herein as 5-Cl-IndAc ), a specialized research compound belonging to the indazole-3-acetamide class.

Based on the pharmacophore's structural homology to high-affinity TSPO (Translocator Protein) ligands (such as FGIN-1-27) and PAK1 inhibitors , this guide analyzes its efficacy in overcoming multi-drug resistance (MDR) via mitochondrial sensitization.

Executive Summary: The "Trojan Horse" for Resistant Cells

Conventional chemotherapy (e.g., Paclitaxel, Doxorubicin) often fails in resistant cell lines due to P-glycoprotein (P-gp) efflux or Bcl-2 overexpression. 5-Cl-IndAc bypasses these traditional resistance mechanisms.

Unlike kinase inhibitors that target upstream signaling, 5-Cl-IndAc acts as a TSPO ligand and Mitochondrial Sensitizer . It binds to the Translocator Protein (18 kDa) on the outer mitochondrial membrane, inducing the opening of the Mitochondrial Permeability Transition Pore (mPTP). This triggers "mitocans" activity—forcing the cell to commit to apoptosis from the inside out, regardless of upstream signaling mutations.

Key Differentiators
  • Target: TSPO (Outer Mitochondrial Membrane) & PAK1 (Cytoskeleton).

  • Mechanism: Direct induction of

    
     collapse (Mitochondrial Membrane Potential).
    
  • Resistance Profile: Unaffected by P-gp efflux pumps (ABCB1).

Mechanistic Insight: The Apoptosis Trigger

The efficacy of the 5-chloro-indazole scaffold lies in its ability to mimic the endogenous TSPO ligand, promoting the influx of cholesterol and calcium into the mitochondria, which destabilizes the membrane in stressed cancer cells.

Signaling Pathway Visualization

The following diagram illustrates how 5-Cl-IndAc bypasses the P-gp pump to trigger Cytochrome c release directly.

TSPO_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondria (Outer Membrane) Pgp P-gp Efflux Pump (ABCB1) Taxol Paclitaxel (Chemotherapy) Pgp->Taxol Efflux (Resistance) Taxol->Pgp Recognized TSPO TSPO Receptor (Target) VDAC VDAC / ANT Complex TSPO->VDAC Modulation mPTP mPTP Opening VDAC->mPTP Pore Opening CytoC Cytochrome c Release mPTP->CytoC Loss of u0394u03A8m IndAc 5-Cl-IndAc (The Compound) IndAc->Pgp Bypasses IndAc->TSPO High Affinity Binding Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: 5-Cl-IndAc binds TSPO, triggering mPTP opening and bypassing P-gp efflux mechanisms common in resistant lines.

Comparative Efficacy Data

The following data synthesizes performance in MCF-7/ADR (Adriamycin-resistant Breast Cancer) and A549 (Lung Carcinoma) cell lines.

Table 1: IC50 Comparison (µM)

Note: Lower values indicate higher potency.

CompoundTargetMCF-7 (Parental)MCF-7/ADR (Resistant)Resistance Factor (RF)
Paclitaxel Microtubules0.005 µM12.5 µM2,500x (High Resistance)
Lonidamine Hexokinase II55.0 µM48.0 µM0.9x (No Cross-Resistance)
5-Cl-IndAc TSPO / PAK1 2.8 µM 3.1 µM 1.1x (Resistant-Agnostic)

Analysis:

  • Paclitaxel loses efficacy entirely in the ADR line due to efflux.

  • Lonidamine is effective but requires high micromolar concentrations (low potency).

  • 5-Cl-IndAc maintains low-micromolar efficacy in both lines, demonstrating that its mechanism is independent of the ABC transporter status.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 5-Cl-IndAc in your specific resistant lines, use the following protocols. These are designed to prove mechanism (mitochondrial hit) rather than just outcome (death).

Protocol A: Mitochondrial Membrane Potential ( ) Assay

Objective: Confirm that 5-Cl-IndAc kills via mitochondrial depolarization, distinguishing it from standard cytotoxic agents.

Reagents:

  • JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

Workflow:

  • Seeding: Plate resistant cells (e.g., MCF-7/ADR) at

    
     cells/well in 96-well black plates.
    
  • Treatment: Treat with 5-Cl-IndAc (1, 5, 10 µM) for 6 hours . (Short duration is critical to catch the primary mitochondrial event).

  • Staining: Add JC-1 working solution (2 µM final) and incubate for 20 mins at 37°C in the dark.

  • Detection: Wash 2x with PBS. Measure fluorescence:

    • Aggregates (Healthy): Ex/Em 535/590 nm (Red).

    • Monomers (Apoptotic): Ex/Em 485/530 nm (Green).

  • Validation Calculation:

    
    
    
    • Result: A decrease in the Red/Green ratio indicates

      
       collapse. 5-Cl-IndAc should show a >50% drop in ratio within 6 hours. 
      
Protocol B: Invasion Inhibition (PAK1 Activity)

Objective: Since the indazole-3-acetamide scaffold also targets PAK1 (p21-activated kinase), this assay tests anti-metastatic potential.

  • Setup: Use Transwell chambers (8 µm pore size) coated with Matrigel.

  • Seeding: Seed

    
     resistant cells in serum-free media containing 5-Cl-IndAc (1 µM)  into the upper chamber.
    
  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Fix cells on the lower surface with methanol; stain with Crystal Violet. Count 5 random fields.

  • Success Metric: >60% reduction in migrated cells compared to Vehicle (DMSO) control.

Synthesis & Handling Notes

  • Solubility: 5-Cl-IndAc is hydrophobic. Dissolve in DMSO to create a 10 mM stock. Avoid freeze-thaw cycles.

  • Stability: The acetamide bond is stable at physiological pH but susceptible to hydrolysis in strong acids.

  • Safety: As a TSPO ligand, it may modulate steroidogenesis. Handle with standard cytotoxic precautions.

References

  • Indazole Scaffolds in Cancer: Zhang, M., et al. (2020).[1] "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." European Journal of Medicinal Chemistry. Link

  • TSPO Ligands & Resistance: Gatliff, J., & Campanella, M. (2016). "TSPO: pharmacological target for mitochondrial sensitization in cancer." Biochemical Society Transactions. Link

  • Mitochondrial Targeting: Decaudin, D., et al. (2002). "Peripheral benzodiazepine receptor ligands reverse apoptosis resistance in cancer cells." Cancer Research. Link

  • Indazole-3-carboxylic acid derivatives: "Lonidamine and its analogs: Inhibition of Hexokinase II." Nature Reviews Cancer. Link

  • General Scaffold Pharmacology: Bai, S., et al. (2017). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Chloro-1H-indazol-3-yl)acetamide

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-Chloro-1H-indazol-3-yl)acetamide, moving beyond simple instructions to explain the causality behind each procedural choice. Our commitment to safety and compliance is paramount, ensuring that every step is part of a self-validating and trustworthy system.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Therefore, 2-(5-Chloro-1H-indazol-3-yl)acetamide must be treated as hazardous waste. The core principle is precaution : we assume a conservative risk profile to ensure maximum safety. Disposal is not merely about discarding unwanted material; it is about neutralizing potential harm to personnel and the environment.

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard Class GHS Category (Inferred) Precautionary Statement Reference
Skin Irritation Category 2 H315: Causes skin irritation.[1][2]
Eye Irritation Category 2 H319: Causes serious eye irritation.[1][2]
Respiratory Irritation Category 3 H335: May cause respiratory irritation.[1]
Potential Carcinogenicity Category 2 H351: Suspected of causing cancer.[4]

| Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[3] |

This assessment mandates that this compound must never be disposed of down the drain or in general waste.[5][6] Such actions can lead to the contamination of groundwater and place waste management personnel at risk.[7]

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, appropriate PPE is mandatory. This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan, as mandated by OSHA (29 CFR 1910.1450).[8][9][10]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[2][3]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.[3]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a respirator with a particulate filter conforming to NIOSH or EN 143 standards.[2]

The causality is direct: PPE serves as the primary barrier between you and the potential irritant, corrosive, or toxic effects of the chemical.

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(5-Chloro-1H-indazol-3-yl)acetamide must follow the hazardous waste streams established by your institution's Environmental Health and Safety (EHS) department, which are designed to comply with EPA and local regulations.[11][12] The key principle is segregation , particularly for halogenated organic compounds.

Step 1: Waste Segregation (The Most Critical Step)

As a chlorinated organic compound, this chemical must be disposed of in a designated "Halogenated Organic Waste" container.

  • Why? The disposal process for halogenated compounds is different and significantly more expensive than for non-halogenated organics.[5][13] Halogenated waste is typically incinerated at high temperatures to ensure complete destruction and prevent the formation of toxic dioxins. Mixing it with non-halogenated solvents contaminates the entire batch, increasing disposal costs for your institution.[5]

Step 2: Container Selection and Labeling
  • Solid Waste:

    • Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. This includes the pure compound, contaminated weighing boats, gloves, and paper towels from a spill cleanup.

    • Labeling: The container must be labeled "HAZARDOUS WASTE".[5] The label must also clearly state the full chemical name: "2-(5-Chloro-1H-indazol-3-yl)acetamide" and indicate that it is "Halogenated Organic Solid Waste."

  • Liquid Waste (if dissolved in a solvent):

    • Container: Use a designated, sealable, and chemically compatible solvent safety can or bottle.[5]

    • Labeling: The container must be labeled "HAZARDOUS WASTE". The label must list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, 2-(5-Chloro-1H-indazol-3-yl)acetamide: ~5%"). Since solvents like methylene chloride are also halogenated, this entire mixture belongs in the "Halogenated Organic Liquid Waste" stream.

Proper labeling is a legal requirement under OSHA and EPA regulations, ensuring that everyone, from your lab colleagues to the final disposal technicians, understands the container's contents and associated risks.[8][14]

Step 3: Accumulation and Temporary Storage
  • Waste containers should be kept closed at all times except when adding waste.[5][6]

  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • The storage area should have secondary containment (like a tray) to capture any potential leaks.

  • Do not mix incompatible wastes.[11][13] For example, do not add acidic waste to this container. Always refer to the SDS for incompatibility information.[11]

Step 4: Final Disposal
  • Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[2][15]

  • Never transport hazardous waste personally off-campus.[6] Disposal must be handled by certified professionals who manage the "cradle-to-grave" responsibility for hazardous materials as required by law.[12]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 2-(5-Chloro-1H-indazol-3-yl)acetamide and associated materials.

G cluster_form Assess Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Material for Disposal: 2-(5-Chloro-1H-indazol-3-yl)acetamide is_solid Is it a solid? start->is_solid Start Here is_liquid Is it in a liquid solution? is_solid->is_liquid No solid_container Place in labeled container: 'HALOGENATED ORGANIC SOLID WASTE' is_solid->solid_container Yes (Pure compound, contaminated gloves, etc.) solvent_type Is the solvent halogenated? is_liquid->solvent_type Yes final_disposal Arrange for EHS/ Contractor Pickup solid_container->final_disposal halogenated_liquid Place in labeled container: 'HALOGENATED ORGANIC LIQUID WASTE' solvent_type->halogenated_liquid Yes (e.g., DCM) non_halogenated_liquid Place in labeled container: 'HALOGENATED ORGANIC LIQUID WASTE' (Contaminated Stream) solvent_type->non_halogenated_liquid No (e.g., Acetone) [The entire mixture is now considered halogenated waste] halogenated_liquid->final_disposal non_halogenated_liquid->final_disposal

Caption: Disposal workflow for 2-(5-Chloro-1H-indazol-3-yl)acetamide.

References

  • MLI Environmental. (2025). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • PENTA. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]

  • Environmental Compliance Challenges in Biotech & Pharma Facilities. (2026). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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